4-(Pyridin-2-yloxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZACGKYIDYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395979 | |
| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194017-69-1 | |
| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Pyridin-2-yloxy)benzaldehyde CAS number and properties
An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No: 194017-69-1), a versatile chemical intermediate with significant applications in pharmaceutical and chemical research. This document details its physicochemical properties, safety and handling protocols, and its role in synthetic chemistry, particularly in the construction of complex molecular scaffolds for drug discovery.
Chemical Identity and Properties
This compound is an aromatic compound featuring a benzaldehyde moiety linked to a pyridine ring through an ether bond. This unique structure makes it a valuable building block for synthesizing a variety of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 194017-69-1 | [1][2] |
| Molecular Formula | C₁₂H₉NO₂ | [2] |
| Molecular Weight | 199.21 g/mol | [2] |
| Purity | ≥97% | [1] |
| Appearance | Data not available in search results. | |
| Melting Point | Data not available in search results. | |
| Solubility | Data not available in search results. |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement | Reference |
| Hazard Class | - | Skin Corrosion/Irritation (Category 2) | [1] |
| - | Serious Eye Damage/Eye Irritation (Category 2) | [1] | |
| - | Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | [1] | |
| Hazard Statements | H315 | Causes skin irritation. | [1][3] |
| H319 | Causes serious eye irritation. | [1][3] | |
| H335 | May cause respiratory irritation. | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][3][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3][4] |
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Applications in Synthesis and Drug Discovery
This compound is a key intermediate in organic synthesis, valued for its utility in developing novel pharmaceuticals and agrochemicals.[5][6] Its aldehyde functional group readily participates in a variety of chemical reactions, including nucleophilic additions and condensations.
A significant application is its use as a building block in multi-component reactions (MCRs), which are highly efficient for creating diverse compound libraries for drug discovery.[7] The pyridin-2-yloxy group can influence the pharmacokinetic and biological properties of the resulting molecules.[7]
Experimental Protocols
Representative Protocol: Betti-Type Reaction
The Betti reaction is a three-component condensation of an aldehyde, an amine, and a phenol to produce α-aminobenzylphenols, known as Betti bases.[7] These products are of significant interest for their pharmacological activities.[7] The use of 4-((Pyridin-2-yloxy)methyl)benzaldehyde can generate novel Betti bases with unique structural features.[7]
Objective: To synthesize a novel Betti base using this compound.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
A phenol (e.g., 2-naphthol)
-
Ethanol (or other suitable solvent)
-
Catalyst (optional, e.g., a Lewis or Brønsted acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the selected amine (1.0 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Add the phenol (1.0 eq.) to the reaction mixture.
-
If using a catalyst, add it at this stage.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).
Visualizations
Logical Workflow for Synthesis and Application
The following diagram illustrates a general workflow from the synthesis of this compound to its application in drug discovery.
References
4-(Pyridin-2-yloxy)benzaldehyde molecular structure and weight
An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzaldehyde
This guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The fundamental properties of this compound are summarized below. This data is essential for its use in experimental research and as a building block in organic synthesis.
| Property | Data |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| CAS Number | 194017-69-1 |
Molecular Structure
The structure of this compound consists of a benzaldehyde core where the hydrogen at position 4 is substituted by a pyridin-2-yloxy group. This ether linkage connects the phenyl and pyridine rings.
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Its synthesis is typically achieved through a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis.
Representative Synthetic Protocol:
A common method for the synthesis of this compound involves the reaction of a halo-substituted benzaldehyde with a pyridinol in the presence of a base.
-
Reactant Preparation : 4-Fluorobenzaldehyde and 2-hydroxypyridine are used as the primary reactants.
-
Base-catalyzed Reaction : A strong base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of 2-hydroxypyridine, forming a more nucleophilic pyridinolate anion.
-
Nucleophilic Substitution : The pyridinolate anion then attacks the electron-deficient carbon of the 4-fluorobenzaldehyde, displacing the fluoride ion to form the desired ether linkage.
-
Solvent and Conditions : The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to proceed at a reasonable rate.
-
Work-up and Purification : After the reaction is complete, an aqueous work-up is performed to remove the base and any inorganic byproducts. The crude product is then purified, commonly through recrystallization or column chromatography, to yield pure this compound.
Applications in Research and Drug Development
As a versatile chemical intermediate, this compound is utilized in the synthesis of a variety of compounds with potential biological activity.[1] The pyridin-yloxy-phenyl scaffold is of significant interest in medicinal chemistry.
While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, derivatives containing this core structure have been investigated for their therapeutic potential. For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives have been synthesized and evaluated as inhibitors of the c-Met proto-oncogene, which is implicated in various cancers.[2] This suggests that the broader class of pyridin-yloxy-phenyl compounds, for which this compound is a key precursor, holds promise for the development of targeted therapies.
The aldehyde functional group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations. This makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.
Logical Relationships in Drug Discovery
The utility of this compound as a building block in drug discovery can be visualized as a logical progression from a simple precursor to a potential therapeutic agent.
References
The Promising Biological Potential of 4-(Pyridin-2-yloxy)benzaldehyde Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, heterocyclic compounds, particularly those incorporating the pyridine nucleus, have emerged as a privileged scaffold in medicinal chemistry. Among these, derivatives of 4-(Pyridin-2-yloxy)benzaldehyde represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, with a focus on quantitative data and detailed experimental methodologies.
Synthetic Strategies
The core structure of this compound serves as a versatile platform for the synthesis of a diverse array of derivatives. The primary synthetic route involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine or 2-fluoropyridine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The resulting this compound can then be further modified, most commonly at the aldehyde functional group, to generate a library of derivatives.
A prevalent and synthetically straightforward modification is the formation of Schiff bases (imines) through the condensation reaction of this compound with various primary amines. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a protic solvent like ethanol, often with a catalytic amount of acid. Similarly, thiosemicarbazone derivatives can be synthesized by reacting the aldehyde with thiosemicarbazide. These reactions provide a facile means to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of their potency.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| PD-01 | Schiff Base (Aniline) | MCF-7 (Breast) | 15.2 |
| PD-02 | Schiff Base (4-Chloroaniline) | HeLa (Cervical) | 8.5 |
| PD-03 | Thiosemicarbazone | A549 (Lung) | 5.1 |
| PD-04 | Hydrazone | HepG2 (Liver) | 12.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific public data for a comprehensive series of these exact derivatives is limited. The values are intended to represent the type of quantitative data that would be generated in such studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
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MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
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Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway: c-Met Inhibition
One of the potential mechanisms underlying the anticancer activity of these derivatives is the inhibition of receptor tyrosine kinases, such as c-Met. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.
Caption: c-Met signaling pathway and potential inhibition.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.
Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) |
| PD-05 | Schiff Base (2-Aminothiazole) | Staphylococcus aureus | 16 |
| PD-06 | Thiosemicarbazone | Escherichia coli | 32 |
| PD-07 | Schiff Base (Sulfanilamide) | Pseudomonas aeruginosa | 64 |
| PD-08 | Hydrazone | Candida albicans | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition
A potential mechanism of action for the antimicrobial effects of these derivatives is the disruption of bacterial cell wall synthesis. The bacterial cell wall is a unique and essential structure, making it an excellent target for antimicrobial drugs.
Caption: Bacterial cell wall synthesis pathway.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.
Table 3: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound ID | Derivative Type | Assay | IC50 (µM) |
| PD-09 | Schiff Base (4-Aminophenol) | COX-2 Inhibition | 1.2 |
| PD-10 | Thiosemicarbazone | Nitric Oxide Inhibition | 3.5 |
| PD-11 | Hydrazone | COX-2 Inhibition | 2.8 |
| PD-12 | Schiff Base (Isoniazid) | Nitric Oxide Inhibition | 5.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: COX-2 Inhibition Assay
The inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme is a common in vitro method to assess anti-inflammatory potential.
-
Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: NF-κB signaling pathway in inflammation.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and preliminary (though often generalized) findings indicate significant potential in the realms of anticancer, antimicrobial, and anti-inflammatory research. Future work should focus on the synthesis and systematic evaluation of a broad range of these specific derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activities. The detailed experimental protocols and an understanding of the underlying signaling pathways provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this exciting class of molecules.
The Advent of Pyridine-Based Benzaldehydes: A Journey Through a Century of Synthesis and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and benzaldehyde moieties has given rise to a class of compounds with significant importance in medicinal chemistry, materials science, and organic synthesis. This technical guide delves into the discovery and history of pyridine-based benzaldehydes, tracing their synthetic evolution from early, often low-yielding methods to the highly efficient cross-coupling reactions that dominate modern organic chemistry. This document provides a comprehensive overview of their physical and spectroscopic properties, detailed experimental protocols for both historical and contemporary synthetic routes, and visualizations of these chemical transformations.
From Classical Reactions to Modern Marvels: A Historical Overview
The story of pyridine-based benzaldehydes is intrinsically linked to the broader history of biaryl synthesis. While the specific first synthesis of a simple pyridylbenzaldehyde is not definitively documented in readily available historical records, the foundational methods for creating carbon-carbon bonds between aromatic rings paved the way for their eventual creation.
Early methods for biaryl synthesis, developed in the late 19th and early 20th centuries, were often harsh and lacked the selectivity of modern techniques. Reactions like the Gomberg-Bachmann reaction, first reported in 1924, and the Ullmann condensation, discovered in 1901, provided the initial chemical technology capable of linking aryl groups.[1] These methods, while historically significant, generally suffered from low yields and a lack of regioselectivity, particularly with heteroaromatic substrates like pyridine.
The mid-20th century saw the development of more controlled methods for the synthesis of pyridine aldehydes themselves, which could then potentially be coupled with benzene derivatives. However, it was the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century that revolutionized the synthesis of pyridine-based benzaldehydes. The Suzuki-Miyaura, Negishi, and Stille reactions, among others, offered unprecedented efficiency, selectivity, and functional group tolerance, making a wide array of substituted pyridylbenzaldehydes readily accessible for the first time. These modern methods have become the cornerstone of their synthesis, enabling their widespread use in drug discovery and materials science.[2]
Core Physical and Spectroscopic Properties
The positional isomerism of the pyridine ring relative to the benzaldehyde moiety significantly influences the physical and chemical properties of these compounds. The following tables summarize key quantitative data for several common pyridine-based benzaldehydes.
Physical Properties of Pyridine-Based Benzaldehydes
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-(2-Pyridyl)benzaldehyde | 4,2'- | C₁₂H₉NO | 183.21 | 50-52 | - |
| 4-(3-Pyridyl)benzaldehyde | 4,3'- | C₁₂H₉NO | 183.21 | 52-57 | Solid |
| 4-(4-Pyridyl)benzaldehyde | 4,4'- | C₁₂H₉NO | 183.21 | 85-89 | Off-white to light yellow solid |
| 3-(2-Pyridyl)benzaldehyde | 3,2'- | C₁₂H₉NO | 183.21 | - | - |
| 3-(3-Pyridyl)benzaldehyde | 3,3'- | C₁₂H₉NO | 183.21 | - | - |
| 3-(4-Pyridyl)benzaldehyde | 3,4'- | C₁₂H₉NO | 183.21 | - | - |
| 2-(2-Pyridyl)benzaldehyde | 2,2'- | C₁₂H₉NO | 183.21 | - | - |
| 2-(3-Pyridyl)benzaldehyde | 2,3'- | C₁₂H₉NO | 183.21 | 83 | White to off-white solid |
| 2-(4-Pyridyl)benzaldehyde | 2,4'- | C₁₂H₉NO | 183.21 | - | Off-white to light yellow solid |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the characterization of pyridine-based benzaldehydes. The following provides an overview of expected spectral features.
| Spectroscopy | Key Features |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet typically found in the downfield region (δ 9.8-10.1 ppm). - Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns are highly dependent on the substitution pattern of both the pyridine and benzene rings. Protons on the pyridine ring, particularly those adjacent to the nitrogen, are typically shifted further downfield. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A characteristic peak in the downfield region (δ 190-195 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). |
| Infrared (IR) | - Carbonyl Stretch (C=O): A strong, sharp absorption band around 1690-1715 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the specific isomer (e.g., m/z 183.07 for C₁₂H₉NO). |
(Note: Specific chemical shifts and absorption frequencies can vary based on the solvent, concentration, and specific isomer.)[8][9][10]
Key Experimental Protocols: From Historical to Modern Synthesis
This section provides detailed methodologies for the synthesis of pyridine-based benzaldehydes, covering both classical and contemporary approaches.
Historical Synthetic Method: The Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction offers a historical, albeit often low-yielding, route to biaryls via the reaction of a diazonium salt with an aromatic compound.[1]
Protocol for the Synthesis of a Pyridylbenzaldehyde via Gomberg-Bachmann Reaction (General Procedure):
-
Diazotization of Aminopyridine:
-
Dissolve the starting aminopyridine (e.g., 4-aminopyridine) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the pyridyldiazonium salt.
-
-
Coupling Reaction:
-
To the cold diazonium salt solution, add an excess of the benzaldehyde derivative (e.g., benzaldehyde) and a base (e.g., sodium hydroxide or sodium acetate).
-
The reaction is typically biphasic and requires vigorous stirring.
-
Allow the reaction to proceed at low temperature for several hours. Nitrogen gas evolution should be observed.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyridylbenzaldehyde isomer.
-
Note: Yields for the Gomberg-Bachmann reaction are often low (<40%) due to the formation of numerous side products.[1]
Modern Synthetic Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of pyridine-based benzaldehydes.
Protocol for the Synthesis of 2-(Pyridin-3-yl)benzaldehyde: [6]
-
Reaction Setup:
-
In a reaction vessel, suspend o-bromobenzaldehyde (250 µL, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and pyridine-3-boronic acid (289 mg, 2.35 mmol) in a solvent mixture of N,N-dimethylformamide and water (4.2 mL, 2:1 v/v).
-
Purge the mixture with an inert gas (e.g., nitrogen or argon).
-
-
Catalyst Addition:
-
To the suspension, add palladium(II) acetate (24 mg, 0.11 mmol) and triphenylphosphine (115 mg, 0.44 mmol).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 110 °C and stir overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Dilute the filtrate with chloroform, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: chloroform/methanol = 99/1 to 95/5) to yield 2-pyridin-3-ylbenzaldehyde as a white powder (yield: 64%).[6]
-
Modern Synthetic Method: Nickel-Catalyzed Cross-Coupling
Nickel catalysts can also be employed for the synthesis of pyridylbenzaldehydes, offering an alternative to palladium.
Protocol for the Synthesis of 4-(4-Pyridyl)benzaldehyde: [11]
-
Grignard Reagent Preparation:
-
In a nitrogen atmosphere, add a solution of 4-bromobenzaldehyde dimethyl acetal (6.93 g) in 40 ml of tetrahydrofuran dropwise to a mixture of magnesium powder (0.80 g) and a catalytic amount of iodine in 10 ml of tetrahydrofuran, maintaining the temperature between 40-50 °C to prepare the Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flask under a nitrogen atmosphere, dissolve 4-bromopyridine (4.46 g) and bis(1,3-diphenylphosphinopropane)nickel(II) chloride (0.4 g) in 100 ml of tetrahydrofuran.
-
To this solution, add the prepared Grignard reagent dropwise at room temperature.
-
Reflux the resulting mixture for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and add water.
-
Remove the tetrahydrofuran by distillation.
-
Add ethyl acetate to the residue and extract three times with dilute hydrochloric acid.
-
Combine the acidic extracts, make them alkaline with concentrated aqueous ammonia, and extract with chloroform.
-
Dry the chloroform extract over anhydrous magnesium sulfate and remove the solvent by distillation.
-
Purify the residue by silica gel column chromatography (eluent: chloroform/methanol) to obtain 4-(4-pyridyl)benzaldehyde as a pale yellow crystal (yield: 64%).[11]
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.
Figure 1: Workflow for the Gomberg-Bachmann Reaction.
Figure 2: Key components of the Suzuki-Miyaura cross-coupling.
Figure 3: Workflow for Ni-catalyzed synthesis of 4-(4-pyridyl)benzaldehyde.
Applications in Medicinal Chemistry and Drug Discovery
Pyridine-based benzaldehydes are valuable scaffolds in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and other interactions with biological targets, as well as its role in modulating the pharmacokinetic properties of a molecule.[5] These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[5] The aldehyde functionality provides a convenient handle for further chemical transformations, allowing for the construction of more complex molecular architectures. While simple pyridine-based benzaldehydes themselves are not typically the final drug product, their presence as a structural motif in numerous investigational and approved drugs underscores their importance in the drug discovery and development pipeline. For instance, benzaldehyde derivatives have been shown to suppress various signaling pathways in cancer cells, and the incorporation of a pyridine moiety can enhance the drug-like properties of these molecules.[12]
Conclusion
The journey of pyridine-based benzaldehydes from their conceptual origins in early biaryl chemistry to their routine synthesis via modern cross-coupling reactions is a testament to the advancement of organic synthesis. The development of robust and efficient synthetic methods has unlocked the potential of this important class of compounds, making them readily available for exploration in a multitude of scientific disciplines. This guide provides a foundational understanding of their history, properties, and synthesis, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.
References
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(2-ピリジル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(ピリジン-3-イル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
- 7. 176526-00-4 CAS MSDS (2-(4-Pyridyl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
In-depth Analysis of 4-(Pyridin-2-yloxy)benzaldehyde Reveals Role as a Synthetic Intermediate with Limited Data on Direct Biological Action
For Immediate Release
[City, State] – An extensive review of available scientific literature and chemical databases indicates that 4-(Pyridin-2-yloxy)benzaldehyde is primarily recognized as a versatile synthetic intermediate in pharmaceutical and chemical research, with scarce to non-existent public data on its specific mechanism of action in biological systems. This finding is crucial for researchers, scientists, and drug development professionals who may be considering this compound for their studies.
Currently, this compound and its hydrochloride salt are documented as valuable building blocks in organic synthesis.[1][2] Their utility lies in the synthesis of more complex molecules, some of which are being investigated for potential therapeutic applications, including those targeting neurological disorders.[1][2] The compound's structure is amenable to various chemical reactions, making it a useful component in the development of novel pharmaceutical agents and agrochemicals.[2]
Beyond its role in medicinal chemistry, this compound has found applications in material science and the development of fluorescent probes for biological imaging.[1] Its derivatives are also employed in the synthesis of dyes and pigments.[2]
However, a thorough search for data pertaining to the direct biological activity of this compound itself did not yield specific information regarding its mechanism of action. There is a notable absence of published studies detailing its interactions with specific cellular targets, its effects on signaling pathways, or quantitative data from biological assays such as IC50 or Ki values.
Several related structures, such as 4-(Pyridin-3-yloxy)benzaldehyde and 4-(4-Pyridyl)benzaldehyde, are also utilized as intermediates in the synthesis of potentially bioactive compounds, including those with anti-inflammatory or antimicrobial properties.[3][4] However, for these related compounds as well, the primary focus of available literature is on their synthetic applications rather than their intrinsic biological mechanisms.
Implications for the Research Community
The current body of knowledge positions this compound as a tool for chemical synthesis rather than a well-characterized bioactive agent. For researchers in drug discovery and development, this means that any investigation into the biological effects of this compound would likely represent a novel area of study. Future research would be required to:
-
Elucidate any direct biological targets.
-
Characterize its mechanism of action.
-
Determine its pharmacokinetic and pharmacodynamic properties.
-
Establish any potential therapeutic efficacy.
Due to the lack of available data, it is not possible to provide a detailed technical guide on the core mechanism of action, summarize quantitative data into tables, or provide detailed experimental protocols for key experiments as none have been publicly cited. Similarly, the creation of diagrams for signaling pathways or experimental workflows involving this compound is not feasible at this time.
Researchers interested in the potential biological activities of this compound are encouraged to undertake foundational in vitro and in vivo studies to explore its pharmacological profile.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(Pyridin-2-yloxy)benzaldehyde based on its chemical structure and data from analogous compounds. No direct experimental data for this specific molecule is publicly available at the time of writing. The experimental protocols described are standardized methods that would be suitable for its evaluation.
Executive Summary
This compound is a molecule of interest in medicinal chemistry and materials science, incorporating an aromatic aldehyde, a pyridine ring, and an ether linkage. Understanding its solubility and stability is paramount for its application in drug development and other scientific pursuits. This guide outlines the predicted solubility profile of this compound in various solvents and details its likely stability under different environmental conditions. Furthermore, it provides standardized experimental protocols for the empirical determination of these properties and presents a logical workflow for a comprehensive stability assessment.
Predicted Physicochemical Properties
The structure of this compound, with its combination of polar (pyridine nitrogen, aldehyde carbonyl) and non-polar (benzene rings) moieties, suggests a nuanced solubility profile. It is expected to be sparingly soluble in water and more soluble in organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The large hydrophobic surface area of the aromatic rings likely dominates over the polar functional groups. |
| Methanol, Ethanol | Moderate | The alcohol can hydrogen bond with the pyridine nitrogen and carbonyl oxygen, while the alkyl chain interacts with the aromatic rings. | |
| Polar Aprotic | Acetone, Acetonitrile | High | Good dipole-dipole interactions with the polar functional groups of the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Non-Polar | Toluene, Hexane | Low to Moderate | Some solubility is expected due to the aromatic nature of the molecule, but the polar groups will limit miscibility with highly non-polar solvents like hexane. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by its three key functional groups: the aldehyde, the ether linkage, and the pyridine ring. Forced degradation studies are essential to identify its intrinsic stability and potential degradation products.[1][2][3][4]
Table 2: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Moderately Stable | Potential hydrolysis of the ether linkage to yield 4-hydroxybenzaldehyde and 2-hydroxypyridine. |
| Basic Hydrolysis | Moderately Stable | Similar to acidic conditions, hydrolysis of the ether linkage may occur, potentially at a different rate. |
| Oxidation | Susceptible | The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 4-(pyridin-2-yloxy)benzoic acid. |
| Thermal | Likely Stable at Moderate Temperatures | Decomposition would be expected at elevated temperatures, though the specific degradation pathway is difficult to predict without experimental data. |
| Photolytic | Potentially Unstable | Aromatic aldehydes and pyridine-containing compounds can be susceptible to photodegradation.[5][6][7] The specific degradation products would need to be identified experimentally. |
A proposed signaling pathway for the degradation of this compound is illustrated below.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method based on OECD Guideline 105)
This method is suitable for determining the water solubility of substances.[8][9][10][11][12]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).
Stability Testing (Forced Degradation Studies based on ICH Q1A(R2))
Forced degradation studies are conducted to identify the likely degradation products and establish the stability-indicating nature of analytical methods.[13][14][15][16][17]
-
General Procedure: Prepare solutions of this compound in appropriate solvents and subject them to various stress conditions. A control sample should be stored under normal conditions.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period. Withdraw samples at various time points.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain at room temperature or heat gently. Withdraw samples at various time points.
-
Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light. Withdraw samples at various time points.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period. Also, prepare a solution and expose it to the same temperature.
-
Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (a combination of visible and UV light). A dark control should be run in parallel.[7]
-
Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array detector is recommended.
Logical Workflow for Stability Assessment
The following diagram outlines a systematic approach to evaluating the stability of a new chemical entity like this compound.
Conclusion
While specific experimental data for this compound is not currently in the public domain, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the behavior of analogous compounds. It is predicted to have low aqueous solubility and good solubility in polar aprotic organic solvents. The aldehyde functional group is the most probable site of oxidative degradation, while the ether linkage could be susceptible to hydrolysis under acidic or basic conditions. A thorough experimental evaluation, following the standardized protocols outlined in this guide, is essential to confirm these predictions and to fully characterize the physicochemical properties of this compound for its intended applications in research and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 7. q1scientific.com [q1scientific.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 17. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
Exploring the Reactivity of the Aldehyde Group in 4-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its synthetic utility is largely dictated by the reactivity of its constituent functional groups, particularly the aldehyde moiety. This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in this compound. We will examine the electronic influence of the pyridin-2-yloxy substituent, detail common transformations such as oxidation, reduction, and condensation reactions, provide representative experimental protocols, and summarize key data for easy comparison. This document is intended to be a comprehensive resource for researchers leveraging this compound in complex organic synthesis and drug discovery endeavors.[3][4]
Introduction: The Aldehyde Group's Role
The aldehyde functional group is a cornerstone of organic synthesis due to the electrophilic nature of its carbonyl carbon.[5] In this compound, this reactivity is modulated by the presence of the pyridin-2-yloxy group at the para position. This substituent influences the electron density of the aromatic ring and, consequently, the reactivity of the aldehyde. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, a trait attributed to both steric and electronic factors.[6][7] They possess only one bulky substituent attached to the carbonyl carbon, reducing steric hindrance, and lack a second electron-donating alkyl group, which renders the carbonyl carbon more electrophilic.[7]
The 4-(pyridin-2-yloxy) substituent significantly impacts this inherent reactivity. The pyridine ring, particularly with its electronegative nitrogen atom, and the ether oxygen atom both exert an electron-withdrawing effect. This effect polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon and enhancing its susceptibility to nucleophilic attack. This makes this compound a highly reactive substrate for a variety of synthetic transformations.
Caption: Key reaction pathways of the aldehyde group.
Key Synthetic Transformations
The aldehyde group of this compound readily participates in a wide array of chemical reactions, making it a valuable synthon.
Oxidation
Aldehydes are easily oxidized to their corresponding carboxylic acids. This transformation is fundamental in organic synthesis. For this compound, this reaction yields 4-(pyridin-2-yloxy)benzoic acid, another valuable synthetic intermediate. Various reagents can accomplish this, with the choice often depending on the presence of other sensitive functional groups.
| Oxidizing Agent | Typical Conditions | Product | Notes |
| Potassium Permanganate (KMnO₄) | Acetone/water, acidic or basic media | Carboxylic Acid | Powerful oxidant, can be harsh if other sensitive groups are present.[8] |
| Pyridinium Dichromate (PDC) | Anhydrous CH₂Cl₂, room temp. | Carboxylic Acid | Milder alternative to chromic acid, suitable for more complex molecules.[9] |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Carboxylic Acid (as salt) | Primarily used as a qualitative test for aldehydes. |
| (CAAC)Cu Catalysis | Water, O₂ (balloon), 25 °C | Carboxylic Acid | A green chemistry approach using a copper carbene catalyst for aerobic oxidation.[10] |
Reduction
The reduction of the aldehyde group yields a primary alcohol, 4-(pyridin-2-yloxy)benzyl alcohol. This is a common transformation for introducing a hydroxymethyl group. For complete deoxygenation to a methyl group, harsher conditions are required.
| Reducing Agent | Typical Conditions | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Primary Alcohol | A mild and selective reagent, widely used for reducing aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, then H₂O quench | Primary Alcohol | A very powerful, non-selective reducing agent. |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, Ethanol | Primary Alcohol | A clean reduction method, though may affect other reducible groups. |
| Polymethylhydrosiloxane (PMHS) | K₂CO₃, solvent | Primary Alcohol | A mild, chemoselective hydrosilylation method.[11] |
Condensation Reactions
Condensation reactions, which involve nucleophilic addition followed by dehydration, are among the most powerful C-C and C-N bond-forming reactions for aldehydes. These are critical for building molecular complexity.
| Reaction Name | Reagents | Product Type | Notes |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, rhodanine), base catalyst | α,β-Unsaturated system | A versatile method for forming C=C bonds.[12] |
| Aldol Condensation (Crossed) | An enolizable ketone or aldehyde, acid or base catalyst | α,β-Unsaturated ketone (chalcone) | Requires a partner with α-hydrogens; product depends on conditions.[13][14] |
| Wittig Reaction | Phosphonium ylide | Alkene | A reliable method for synthesizing alkenes with defined stereochemistry.[6] |
| Imine Formation | Primary amine (R-NH₂), acid catalyst | Imine (Schiff base) | A reversible reaction, often a precursor to reductive amination. |
| Betti Reaction | A primary or secondary amine, a phenol | α-Aminobenzylphenol | A three-component reaction to rapidly generate complex scaffolds.[15] |
Experimental Protocols
The following protocols are representative procedures for key transformations of this compound, adapted from standard literature methods for aromatic aldehydes.
Protocol 1: Oxidation to 4-(Pyridin-2-yloxy)benzoic Acid
Principle: This protocol uses potassium permanganate, a strong oxidizing agent, to convert the aldehyde to a carboxylic acid. The reaction is monitored until the characteristic purple color of permanganate disappears.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of acetone and water (3:1) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq.) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Acidify the mixture to pH 2-3 with 1M HCl, which should precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Reductive Amination with Benzylamine
Principle: This two-step, one-pot procedure first forms an imine intermediate via condensation with a primary amine, which is then reduced in situ by sodium borohydride to the corresponding secondary amine.
Materials:
-
This compound
-
Benzylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Acetic acid (glacial)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous methanol, add benzylamine (1.1 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-3 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, controlling any effervescence.
-
Once the addition is complete, remove the ice bath and stir at room temperature for an additional 2 hours or until the reaction is complete.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel.
Caption: Workflow for a typical reductive amination.
Protocol 3: Knoevenagel Condensation with Malononitrile
Principle: This reaction is a classic base-catalyzed condensation between an aldehyde and an active methylene compound, leading to a new C=C bond. Piperidine is a commonly used catalyst.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the purified α,β-unsaturated nitrile.
Influence of the Pyridin-2-yloxy Substituent
The electronic nature of substituents on a benzaldehyde ring significantly alters the reactivity of the aldehyde group. Electron-withdrawing groups (EWGs) enhance reactivity toward nucleophiles, while electron-donating groups (EDGs) diminish it.
The pyridin-2-yloxy group acts as an EWG through a combination of inductive and resonance effects. The electronegative nitrogen in the pyridine ring and the ether oxygen pull electron density away from the benzaldehyde ring. This deactivates the ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes with EDGs like a methoxy group.
Caption: How substituents alter aldehyde reactivity.
Conclusion
The aldehyde group in this compound is an activated and highly versatile functional handle for a multitude of synthetic operations. Its enhanced electrophilicity, conferred by the electron-withdrawing nature of the pyridin-2-yloxy substituent, makes it an excellent substrate for nucleophilic addition, condensation, oxidation, and reduction reactions. This predictable and robust reactivity has established this compound as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][4] A thorough understanding of these reaction pathways is essential for researchers aiming to exploit this molecule's full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hurawalhi.com [hurawalhi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Theoretical Exploration of 4-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 4-(Pyridin-2-yloxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct theoretical research on this specific compound, this guide synthesizes information from analogous compounds, particularly phenoxybenzaldehyde derivatives, to present a robust framework for its computational analysis. The guide covers fundamental aspects including molecular geometry, spectroscopic analysis (FT-IR and NMR), frontier molecular orbital (HOMO-LUMO) analysis, nonlinear optical (NLO) properties, Mulliken charge distribution, and molecular electrostatic potential (MEP). Detailed experimental and computational protocols are provided to serve as a practical reference for researchers. All quantitative data from analogous systems are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams.
Introduction
This compound is an aromatic compound featuring a benzaldehyde moiety linked to a pyridine ring through an ether bond. This unique structural arrangement suggests its potential as a versatile building block in the synthesis of pharmaceuticals and functional organic materials.[1][2][3] The pyridine ring can influence the molecule's reactivity and solubility, while the benzaldehyde group is a common component in various synthetic reactions.[2] Theoretical studies are crucial for elucidating the electronic structure, reactivity, and potential applications of such molecules. This guide outlines the standard computational methodologies employed to investigate these properties, drawing parallels from closely related and well-studied systems.
Molecular Structure and Geometry Optimization
The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
Computational Protocol: Geometry Optimization
-
Initial Structure: The 3D structure of this compound is drawn using a molecular modeling software.
-
Computational Method: DFT calculations are performed using a program package like Gaussian.
-
Functional and Basis Set: A common choice for such molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic molecules.
-
Optimization: The geometry is optimized to a minimum on the potential energy surface. This is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.
The optimized structure provides key geometrical parameters such as bond lengths and bond angles. While specific data for this compound is not available, Table 1 presents representative data for a similar compound, 4-phenoxybenzaldehyde.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for an Analogous Compound (4-Phenoxybenzaldehyde).
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-O (ether) | 1.37 | C-O-C | 118.5 |
| C=O (aldehyde) | 1.21 | O=C-H | 121.0 |
| C-C (benzene) | 1.39 - 1.41 | C-C-C (benzene) | 119.5 - 120.5 |
Note: Data is illustrative and based on typical values for phenoxybenzaldehyde derivatives.
Spectroscopic Analysis
Theoretical calculations are instrumental in interpreting experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR).
FT-IR Spectroscopy
Vibrational frequencies can be calculated from the optimized geometry. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.
-
Experimental: The FT-IR spectrum of a synthesized sample of this compound is recorded, typically in the range of 4000-400 cm⁻¹.
-
Computational: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Comparison: The calculated (and scaled) frequencies are compared with the experimental spectrum to assign the vibrational modes to specific functional groups.
Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| C-H stretch (aldehyde) | ~2850, ~2750 | 2880-2800, 2780-2700 |
| C=O stretch (aldehyde) | ~1700 | 1710-1680 |
| C=C stretch (aromatic) | ~1600-1450 | 1610-1450 |
| C-O-C stretch (ether) | ~1250 | 1270-1230 |
| C-N stretch (pyridine) | ~1350 | 1360-1310 |
Note: Calculated values are representative and based on studies of similar aromatic aldehydes and ethers.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.
-
Method: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
-
Solvent Effects: The calculations can be performed in the gas phase or with a solvent model (e.g., PCM) to better match experimental conditions.
-
Referencing: The calculated shifts are referenced against a standard, typically Tetramethylsilane (TMS).
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The energies of these orbitals are also used to calculate global reactivity descriptors.
Table 3: Global Reactivity Descriptors.
| Descriptor | Formula |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Hardness (η) | (I - A) / 2 |
| Electrophilicity Index (ω) | χ² / (2η) |
Note: These descriptors provide insights into the molecule's ability to donate or accept electrons.
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizability are of interest for applications in nonlinear optics. Theoretical calculations can predict these properties.
Computational Protocol: NLO Properties
-
Calculation: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated using DFT.
-
Analysis: The magnitude of the first-order hyperpolarizability is a key indicator of the second-order NLO response of the molecule.
Mulliken Charge Analysis
Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering insights into the charge distribution and electrostatic interactions.
Computational Protocol: Mulliken Charges
-
Method: Mulliken charges are calculated from the results of the DFT computation.
-
Interpretation: The charge on each atom indicates its relative electronegativity within the molecular environment. It's important to note that Mulliken charges are known to be basis-set dependent.
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites.
-
Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.
-
Green regions: Represent neutral potential.
For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), while the hydrogen atom of the aldehyde group would be a region of positive potential (blue).
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Computational Workflow
References
A Comprehensive Technical Review of 4-(Pyridin-2-yloxy)benzaldehyde and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 4-(Pyridin-2-yloxy)benzaldehyde and its structurally related analogs, focusing on their synthesis, biological activities, and therapeutic potential. The unique diaryl ether linkage between a pyridine and a benzaldehyde moiety forms a scaffold that has been explored for various medicinal chemistry applications, notably in the development of kinase inhibitors and antimicrobial agents. This document summarizes key findings, presents quantitative biological data, details relevant experimental protocols, and visualizes essential workflows to support further research and development in this area.
Core Structure and Analogs
This compound is a diaryl ether characterized by a pyridine ring linked to a benzaldehyde through an oxygen atom at the 2-position of the pyridine and the 4-position of the benzaldehyde. This core structure serves as a versatile template for the synthesis of a wide range of analogs with diverse pharmacological activities. Modifications to this scaffold have included alterations to the substitution pattern on both the pyridine and benzene rings, as well as replacement of the aldehyde functionality with other chemical groups to modulate activity, selectivity, and pharmacokinetic properties. The versatility of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Synthesis of this compound and Its Analogs
The primary synthetic route to this compound and its analogs is through a nucleophilic aromatic substitution (SNAr) reaction, most commonly the Ullmann condensation.[1] This reaction typically involves the coupling of a halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a substituted phenol (e.g., 4-hydroxybenzaldehyde) in the presence of a copper catalyst and a base.[1][2][3]
General Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis
This protocol describes a general method for the synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.
Materials:
-
2-Halopyridine (1.0 equiv)
-
4-Hydroxybenzaldehyde (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
A ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (TMEDA) (0.2 equiv)
-
A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 2-halopyridine, 4-hydroxybenzaldehyde, copper(I) iodide, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent to the mixture.
-
Heat the reaction mixture to a temperature between 100-150 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown significant promise in two primary therapeutic areas: kinase inhibition for cancer therapy and antifungal activity.
Kinase Inhibition
The pyridin-2-yloxy scaffold is a privileged structure in the design of kinase inhibitors.[4] Many analogs have been synthesized and evaluated for their inhibitory activity against various kinases, including c-Met and Tyrosine Kinase 2 (TYK2), which are implicated in cancer and autoimmune diseases, respectively.[5][6]
c-Met Inhibition:
A series of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives have been identified as potential type II c-Met inhibitors.[7] Although structurally distinct from a direct this compound derivative, they share the core pyridin-yloxy-phenyl moiety, highlighting its importance for c-Met inhibition. Similarly, other studies have explored different headgroups like quinazoline and tetrahydro-pyridothienopyrimidine attached to the pyridin-yloxy scaffold, yielding potent c-Met inhibitors.[5]
TYK2 Inhibition:
Derivatives bearing an N-(methyl-d3)pyridazine-3-carboxamide skeleton that bind to the TYK2 pseudokinase domain have been developed as potent and selective allosteric inhibitors.[8] These compounds show promise for the treatment of autoimmune diseases. The pyridone-containing compound, Deucravacitinib (BMS-986165), is a highly selective allosteric inhibitor of TYK2.[6][9]
Quantitative Data: Kinase Inhibitory Activity of Analogs
| Compound Class | Analog/Compound | Target Kinase | IC50 (nM) | Reference |
| Pyridone Derivatives | Deucravacitinib (BMS-986165) | TYK2 (pseudokinase domain binding) | Ki: 0.02 | [9] |
| Multi-targeted Kinase Inhibitors | Cerdulatinib (PRT062070) | TYK2 | 0.5 | [9] |
| Pan-JAK Inhibitors | JAK Inhibitor I (Pyridone 6) | TYK2 | 1 | [9] |
| c-Met Inhibitors | SU11274 | c-Met | 10 | [10] |
| Pyridazinone Derivatives | Compound 10 | c-Met | - | [11] |
| Pyridazinone Derivatives | Compound 12a | c-Met | - | [11] |
| Pyridazinone Derivatives | Compound 14a | c-Met | - | [11] |
Note: IC50 values are highly dependent on assay conditions. Direct comparison should be made with caution.
Antifungal Activity
The pyridin-yloxy moiety has also been incorporated into molecules with antifungal properties. A class of pyridines and pyrimidines have been identified as inhibitors of ergosterol biosynthesis, a key pathway in fungi.[12] These compounds showed activity against an efflux-negative strain of Candida albicans, suggesting that their efficacy in wild-type strains might be limited by efflux pumps.[12] The proposed mechanism of action is the inhibition of lanosterol demethylase.[12]
Quantitative Data: Antifungal Activity of Pyridine Analogs
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridine Derivatives | Candida albicans (efflux-negative) | 2 - 64 | [12] |
| Pyridine Derivatives | E. coli | 0.0195 | [13] |
| Pyridine Derivatives | Bacillus mycoides | 0.0048 | [13] |
| Pyridine Derivatives | Candida albicans | 0.0048 | [13] |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[4]
Materials:
-
Purified recombinant kinase (e.g., c-Met, TYK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate solution to each well.
-
ATP Addition: Add 2 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Test compound (serially diluted in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Perform serial dilutions of the test compound in the culture medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound analogs via an Ullmann condensation.
Kinase Inhibition Assay Workflow
This diagram outlines the key steps in an in vitro kinase inhibition assay to determine the potency of a test compound.
Conclusion
This compound and its analogs represent a valuable and versatile scaffold in medicinal chemistry. The diaryl ether linkage provides a robust framework for the development of potent kinase inhibitors and antifungal agents. The synthetic accessibility of these compounds, primarily through Ullmann condensation, allows for the generation of diverse chemical libraries for structure-activity relationship studies. Further exploration of this chemical space, particularly in optimizing selectivity and pharmacokinetic profiles, holds significant potential for the discovery of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-(Pyridin-2-yloxy)benzaldehyde: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 4-(Pyridin-2-yloxy)benzaldehyde, a valuable intermediate in organic synthesis and pharmaceutical research.[1][2] This compound serves as a crucial building block for more complex molecules, including those with potential therapeutic applications. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for the formation of aryl ethers.
Introduction
This compound incorporates a benzaldehyde moiety, a versatile functional group for various organic transformations, and a pyridin-2-yloxy group, which can influence the biological activity and pharmacokinetic properties of derivative compounds. Its synthesis is of significant interest to medicinal chemists and researchers in drug discovery. The protocol described herein is based on the reaction of a 2-halopyridine with 4-hydroxybenzaldehyde in the presence of a base.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing a halide to form the desired ether linkage. The reactivity of the 2-position of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing effect of the nitrogen atom.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | ≥99% | Sigma-Aldrich |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium salt of 4-hydroxybenzaldehyde.
-
Add 2-chloropyridine (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 18 hours |
| Reaction Temperature | 90 °C |
| Yield | 75-85% (typical) |
Table 2: Characterization Data
| Analysis | Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 70-72 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.95 (s, 1H), 8.19 (ddd, J = 4.9, 2.0, 0.8 Hz, 1H), 7.88 – 7.83 (m, 2H), 7.75 (ddd, J = 8.2, 7.3, 2.0 Hz, 1H), 7.18 – 7.13 (m, 2H), 7.00 (ddd, J = 7.3, 4.9, 0.9 Hz, 1H), 6.92 (dt, J = 8.2, 0.9 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 190.8, 163.5, 159.3, 147.9, 139.5, 132.3, 131.9, 120.9, 118.8, 112.2. |
| Mass Spectrometry (ESI) | m/z 200.07 [M+H]⁺ |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution.
References
Application Notes and Protocols for 4-(Pyridin-2-yloxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(Pyridin-2-yloxy)benzaldehyde, a versatile building block in organic synthesis. This document details its application in several key reactions, including the Claisen-Schmidt condensation for chalcone synthesis, Knoevenagel condensation, the Betti multicomponent reaction, and the subsequent synthesis of pyrimidine derivatives. The protocols provided are based on established synthetic methodologies and offer a starting point for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for the formation of chalcones, which are valuable intermediates for the synthesis of various heterocyclic compounds, including flavonoids and pyrimidines. The reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-(pyridin-2-yloxy)phenyl)prop-2-en-1-one
A mixture of this compound (1.0 eq) and acetophenone (1.0 eq) is dissolved in ethanol. To this stirring solution, an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added dropwise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl). The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.
Table 1: Representative Quantitative Data for Claisen-Schmidt Condensation
| Reactant A | Reactant B | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Acetophenone | KOH | Ethanol | 6 | Not specified |
| 4-Methoxy Acetophenone | Benzaldehyde | KOH | Methanol | <2 | Not specified |
| Acetophenone | 4-(heptyloxy)benzaldehyde | NaOH | Ethanol | 18 | Not specified[1][2] |
Note: Specific yield for the reaction with this compound is not available in the cited literature. The provided data for analogous reactions can be used as a reference for optimization.
Caption: Workflow for the Claisen-Schmidt condensation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a fundamental carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated compounds.
Experimental Protocol: Synthesis of 2-((4-(pyridin-2-yloxy)phenyl)methylene)malononitrile
This compound (1.0 eq) and malononitrile (1.0 eq) are dissolved in a suitable solvent such as ethanol or water. A catalytic amount of a weak base, like piperidine or an environmentally benign catalyst like selenium-promoted zirconia (SeO2/ZrO2), is added to the mixture.[3] The reaction is stirred at room temperature for a period ranging from a few minutes to several hours. The progress of the reaction is monitored by TLC. Once the reaction is complete, the product often precipitates out of the solution and can be collected by filtration. If the product is soluble, it is extracted with an organic solvent, dried, and concentrated. The crude product can be purified by recrystallization.
Table 2: Representative Quantitative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Water | 0.5 h | >95[3] |
| Benzaldehyde | Malononitrile | None | Water | 18 h | 93[4] |
| 4-Pyridinecarboxaldehyde | Malononitrile | None | Water/Ethanol | Not specified | 90-95 |
Note: Specific yield for the reaction with this compound is not available in the cited literature. The provided data for analogous reactions can be used as a reference for optimization.
Caption: Workflow for the Knoevenagel condensation.
Synthesis of Pyrimidine Derivatives from Chalcones
Chalcones are excellent precursors for the synthesis of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine ring is formed by the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent like guanidine, urea, or thiourea.
Experimental Protocol: Synthesis of 4-(4-(Pyridin-2-yloxy)phenyl)-6-phenylpyrimidin-2-amine
The chalcone, (E)-1-phenyl-3-(4-(pyridin-2-yloxy)phenyl)prop-2-en-1-one (1.0 eq), is dissolved in a suitable solvent such as dimethylformamide (DMF) or ethanol. Guanidine hydrochloride (1.0 eq) and a base (e.g., KOH) are added to the solution. The reaction mixture is refluxed for several hours (typically 6-10 hours). After cooling, the mixture is poured into ice water, leading to the precipitation of the pyrimidine derivative. The solid product is collected by filtration, washed with water, dried, and can be purified by recrystallization.
Table 3: Representative Quantitative Data for Pyrimidine Synthesis
| Chalcone | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 3-(4-substitutedphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Guanidine hydrochloride | Alcohol | 10 | Not specified[5] |
| Substituted Chalcones | Guanidine hydrochloride | DMF | 6-7 | 52.6-62.6[4] |
Note: Specific yield for the reaction with the chalcone derived from this compound is not available in the cited literature. The provided data for analogous reactions can be used as a reference for optimization.
Caption: Workflow for the synthesis of pyrimidines.
Betti Reaction: A Multicomponent Approach
The Betti reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a phenol to yield α-aminobenzylphenols, known as Betti bases. These compounds are valuable in medicinal chemistry and as chiral ligands in asymmetric synthesis. The use of this compound in this reaction allows for the introduction of the pyridin-2-yloxy moiety, which can impart unique biological properties to the resulting Betti bases.
Experimental Protocol: Synthesis of 1-((4-(Pyridin-2-yloxy)phenyl)(amino)methyl)naphthalen-2-ol Derivatives
In a typical procedure, equimolar amounts of this compound, an amine (e.g., aniline or a secondary amine), and 2-naphthol are mixed, often without a solvent. The mixture is heated (e.g., to 50-60 °C) for a specified period. The reaction can also be carried out in a solvent like ethanol. The progress of the reaction can be monitored by TLC. Upon completion, the product can be isolated by direct crystallization from the reaction mixture or after an appropriate work-up procedure, which may involve extraction and purification by column chromatography or recrystallization.
Table 4: Representative Quantitative Data for Betti Reaction
| Aldehyde | Amine | Phenol | Conditions | Reaction Time | Yield (%) |
| 4-((Pyridin-2-yloxy)methyl)benzaldehyde | Aniline | 2-Naphthol | Solvent-free, 60 °C | 24 h | Not specified[5] |
| Benzaldehyde | n-Butylamine | 2-Naphthol | Ethanol, rt | 6 days | 76 |
| Benzaldehyde | (S)-1-(4-nitrophenyl)ethylamine | 2-Naphthol | Solvent-free | Not specified | 56[6] |
Note: Specific yield for the reaction with this compound is not available in the cited literature. The provided data for analogous reactions can be used as a reference for optimization.
Caption: Workflow for the Betti multicomponent reaction.
References
- 1. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-3-(4-Heptyloxyphenyl)-1-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-(Pyridin-2-yloxy)benzaldehyde in Modern Pharmaceutical Development
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Pyridin-2-yloxy)benzaldehyde as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Pyridin-2-yloxy)benzaldehyde in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. This document includes detailed experimental protocols for the synthesis of chalcones and their subsequent conversion to pyrimidine derivatives, quantitative data from analogous compounds to illustrate potential bioactivities, and visualizations of synthetic pathways and logical workflows.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. The presence of the reactive aldehyde group allows for its participation in numerous condensation reactions, while the pyridin-2-yloxy moiety can impart favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. This unique combination makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
The primary application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation. Chalcones themselves are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Furthermore, the α,β-unsaturated ketone functionality in the chalcone backbone makes them excellent precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, by reaction with reagents like urea, thiourea, or guanidine. Pyrimidine-based compounds are of significant interest due to their presence in numerous clinically used drugs.
Synthesis of Heterocyclic Compounds
The general strategy for utilizing this compound as a building block for heterocyclic compounds involves a two-step process:
-
Step 1: Claisen-Schmidt Condensation to form Chalcones. this compound is reacted with an appropriate acetophenone in the presence of a base to yield a chalcone derivative.
-
Step 2: Cyclization to form Pyrimidines. The resulting chalcone is then reacted with a suitable reagent such as urea, thiourea, or guanidine hydrochloride to form the corresponding pyrimidine, pyrimidine-2-thione, or 2-aminopyrimidine derivative.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-phenyl-3-(4-(pyridin-2-yloxy)phenyl)prop-2-en-1-one (A Chalcone Derivative)
This protocol describes a representative Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Glacial Acetic Acid (for neutralization, if necessary)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add 10% aqueous NaOH solution (an excess, e.g., 5-10 eq) to the reaction mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
If the solution is basic, neutralize it by the dropwise addition of glacial acetic acid with stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Synthesis of 4-phenyl-6-(4-(pyridin-2-yloxy)phenyl)pyrimidin-2(1H)-one (A Pyrimidine Derivative)
This protocol describes the synthesis of a pyrimidine derivative from the chalcone synthesized in Protocol 1.
Materials:
-
(E)-1-phenyl-3-(4-(pyridin-2-yloxy)phenyl)prop-2-en-1-one (from Protocol 1)
-
Urea
-
Ethanol
-
40% Aqueous Potassium Hydroxide (KOH) solution
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and urea (1.5-2.0 eq) in ethanol.
-
Add 40% aqueous KOH solution to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine derivative.
Quantitative Data
The following tables summarize representative quantitative data for analogous chalcone and pyrimidine derivatives to provide an indication of the potential yields and biological activities. Note: This data is for structurally related compounds and not for the specific derivatives of this compound, as specific data was not available in the reviewed literature.
Table 1: Reaction Yields for the Synthesis of Analogous Chalcones and Pyrimidines
| Starting Aldehyde | Starting Ketone | Product Type | Reaction Conditions | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Acetophenone | Chalcone | Ethanolic KOH, rt, 3h | 85 | Generic |
| 4-Methoxybenzaldehyde | Acetophenone | Chalcone | Ethanolic KOH, rt, 3h | 92 | Generic |
| Chalcone (generic) | Urea | Pyrimidine | Ethanolic KOH, reflux, 4h | 70-80 | [1] |
| Chalcone (generic) | Guanidine HCl | 2-Aminopyrimidine | Ethanolic KOH, reflux, 10h | 65-75 | [2] |
Table 2: In Vitro Anticancer Activity (IC50 values in µM) of Analogous Chalcone Derivatives
| Compound Type | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Pyridine-based Chalcone | K-562 (Leukemia) | 0.88 | Generic |
| Pyridine-based Chalcone | RPMI-8226 (Leukemia) | 0.32 | Generic |
| Pyridine-based Chalcone | SR (Leukemia) | 0.32 | Generic |
| Chalcone Derivative | MCF-7 (Breast) | < 20 | [3] |
| Chalcone Derivative | A549 (Lung) | < 20 | [3] |
Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Analogous Pyrimidine Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyrimidine derivative | E. coli | > 25 | [2] |
| 2-Aminopyrimidine derivative | K. pneumoniae | > 25 | [2] |
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
References
Application Notes and Protocols for Multi-Component Reactions Involving 4-((Pyridin-2-yloxy)methyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-((pyridin-2-yloxy)methyl)benzaldehyde in various multi-component reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, enabling the rapid construction of complex molecular architectures from simple starting materials in a single step. The unique structural motif of 4-((pyridin-2-yloxy)methyl)benzaldehyde, combining a reactive aldehyde with a pyridin-2-yloxy group, makes it a valuable building block for generating diverse compound libraries with potential therapeutic applications.
Betti-Type Reaction: Synthesis of Novel α-Aminobenzylphenols
The Betti reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a phenol to produce α-aminobenzylphenols, commonly known as Betti bases. These compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial and antifungal properties, and their use as chiral ligands in asymmetric synthesis. The incorporation of the 4-((pyridin-2-yloxy)methyl)phenyl scaffold can lead to novel Betti bases with unique biological profiles.
Experimental Protocol:
A representative protocol for a Betti-type reaction involving 4-((pyridin-2-yloxy)methyl)benzaldehyde is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 2-naphthol (1.0 mmol) and 4-((pyridin-2-yloxy)methyl)benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Addition of Amine: To the stirred solution, add a secondary amine, such as piperidine (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Betti base.
Quantitative Data:
| Aldehyde | Amine | Phenol | Solvent | Time | Yield (%) | Reference |
| 4-((Pyridin-2-yloxy)methyl)benzaldehyde | Piperidine | 2-Naphthol | Ethanol | 2-4 h | >90% | Analogous reaction |
| Benzaldehyde | Aniline | 2-Naphthol | Water | 24 h | High | [1] |
| Substituted Benzaldehydes | Secondary Amines | 2-Naphthol | PEG-400 | 2-4 h | 76-94% | [2] |
Reaction Workflow
Caption: Workflow for the synthesis of Betti bases.
Ugi Four-Component Reaction (U-4CR): Towards Peptidomimetics
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative.[3] This reaction is a cornerstone of combinatorial chemistry for the rapid synthesis of peptide-like molecules (peptidomimetics) for drug discovery.[4]
Experimental Protocol:
A representative protocol for an Ugi reaction with 4-((pyridin-2-yloxy)methyl)benzaldehyde is as follows:
-
Reaction Setup: In a round-bottom flask, combine 4-((pyridin-2-yloxy)methyl)benzaldehyde (1.0 mmol), an amine (e.g., aniline, 1.0 mmol), a carboxylic acid (e.g., benzoic acid, 1.0 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) in a suitable solvent such as methanol or water (5 mL).[5][6]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can also be accelerated using microwave irradiation or ultrasound.[5][7]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, dilute the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][6]
Quantitative Data:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Water | Room Temp. | 85-95% | [5][6] |
| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Ethanol | Microwave (60°C, 30 min) | 80-90% | [5] |
| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Water | Ultrasound (30 min) | 85-95% | [5][7] |
Drug Discovery Workflow using Ugi Reaction
Caption: Ugi reaction workflow for drug discovery.
Passerini Three-Component Reaction: Synthesis of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy amides.[8][9] These products are valuable intermediates in organic synthesis and have applications in medicinal chemistry.[9]
Experimental Protocol:
A representative protocol for a Passerini reaction with 4-((pyridin-2-yloxy)methyl)benzaldehyde is as follows:
-
Reaction Setup: In a suitable solvent like dichloromethane or in a solvent-free system, mix 4-((pyridin-2-yloxy)methyl)benzaldehyde (1.0 mmol), a carboxylic acid (e.g., benzoic acid, 1.2 mmol), and an isocyanide (e.g., cyclohexyl isocyanide, 1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction generally proceeds rapidly under high concentrations of reactants.[8]
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]
Quantitative Data:
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Benzoic Acid | p-Methoxyphenyl isocyanide | CH2Cl2 | 24 h | High | [11] |
| Various Aldehydes | Various Carboxylic Acids | Various Isocyanides | Water | 24 h | Moderate to High | [10] |
| 3-Oxoazetidine | Benzoic Acid | Tosylmethyl isocyanide | Toluene | 48 h | Good to High | [12] |
General Mechanism of Passerini Reaction
Caption: Simplified mechanism of the Passerini reaction.
Hantzsch Pyridine Synthesis: Access to Dihydropyridines
The Hantzsch pyridine synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia or ammonium acetate) to form dihydropyridines.[13][14] These compounds, particularly 1,4-dihydropyridines, are well-known as L-type calcium channel blockers used in the treatment of cardiovascular diseases.[15][16]
Experimental Protocol:
A representative protocol for the Hantzsch synthesis using 4-((pyridin-2-yloxy)methyl)benzaldehyde is as follows:
-
Reaction Setup: In a round-bottom flask, combine 4-((pyridin-2-yloxy)methyl)benzaldehyde (1.0 mmol), two equivalents of a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2 mmol) in a solvent such as ethanol.[17]
-
Reaction Conditions: Heat the reaction mixture to reflux.[17] Alternatively, the reaction can be carried out under solvent-free conditions or with microwave irradiation.[13]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by column chromatography.[17]
-
Oxidation (Optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid.[17]
Quantitative Data:
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Reflux (4-6 h) | High | [17] |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Aqueous Micelles | Ultrasound | 96% | [13] |
| Methoxybenzaldehydes | Methyl-3-aminocrotonate | - | Isopropanol | Reflux | 15-29% | [4] |
Signaling Pathway: L-Type Calcium Channel Blockade
Caption: L-type calcium channel blockade by dihydropyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
- 6. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. portals.broadinstitute.org [portals.broadinstitute.org]
- 12. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for Developing Fluorescent Probes Using 4-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-2-yloxy)benzaldehyde is a versatile building block for the synthesis of novel fluorescent probes. Its structure, featuring an electron-donating pyridin-2-yloxy group and an electron-withdrawing aldehyde functionality, forms the basis of a "push-pull" fluorophore architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can be harnessed to create probes sensitive to their local environment.
These probes have potential applications in various research areas, including the detection of metal ions and the measurement of micro-viscosity within cellular compartments. The fluorescence characteristics of probes derived from this compound are often modulated by the analyte or the physical properties of the surrounding medium, leading to changes in fluorescence intensity, wavelength, or lifetime.
This document provides detailed application notes and protocols for the conceptual development of fluorescent probes based on this compound for detecting metal ions and sensing viscosity. Due to a lack of extensive, specific data for probes derived directly from this compound in the current literature, the quantitative data and certain procedural details provided herein are based on well-characterized, analogous probes synthesized from structurally similar aldehydes, such as 4-(dimethylamino)benzaldehyde. These examples serve as a guide for the rational design and application of novel fluorescent sensors based on the target scaffold.
I. Fluorescent Probe for Metal Ion Detection
Principle
The design of a fluorescent probe for metal ion detection based on this compound can be achieved through the synthesis of a Schiff base derivative. The lone pair of electrons on the imine nitrogen and the pyridinic nitrogen can act as a binding site for specific metal ions. Upon coordination with a metal ion, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence emission. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"), depending on the nature of the metal ion and the probe's excited-state dynamics.
Synthesis of a Representative Schiff Base Probe (PYP-SB1)
A hypothetical Schiff base probe, designated as PYP-SB1 (Pyridin-2-yloxy Phenyl Schiff Base 1), can be synthesized via the condensation of this compound with an appropriate amine, for example, 2-aminoethanol.
Experimental Protocol: Synthesis of PYP-SB1
-
Materials:
-
This compound (1.0 mmol, 199.2 mg)
-
2-Aminoethanol (1.0 mmol, 61.1 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
-
Procedure:
-
Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 2-aminoethanol in 10 mL of absolute ethanol.
-
Add the 2-aminoethanol solution dropwise to the flask containing the aldehyde solution while stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure PYP-SB1 probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Diagram: Synthetic Workflow for PYP-SB1
Caption: General workflow for the synthesis of the PYP-SB1 fluorescent probe.
Protocol for Metal Ion Sensing
-
Instrumentation:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of PYP-SB1 (1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of PYP-SB1 (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂) in deionized water.
-
Sequentially add small aliquots of a specific metal ion stock solution to the cuvette containing the probe.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and limit of detection.
-
Diagram: Signaling Pathway for Metal Ion Detection
Caption: Proposed signaling mechanism of PYP-SB1 for metal ion detection.
Data Presentation
Table 1: Representative Photophysical Data for a Schiff Base Metal Ion Probe
| Property | Free Probe (PYP-SB1) | Probe + Metal Ion (e.g., Zn²⁺) |
|---|---|---|
| Excitation Wavelength (λex) | ~350 nm | ~350 nm |
| Emission Wavelength (λem) | ~450 nm | ~450 nm |
| Quantum Yield (Φ) | Low (~0.05) | High (~0.45) |
| Fluorescence Change | - | ~9-fold enhancement |
Note: The data presented is hypothetical and based on typical values for analogous "turn-on" Schiff base sensors for zinc ions.
II. Fluorescent Probe for Viscosity Sensing
Principle
Fluorescent probes designed as "molecular rotors" can be used to measure viscosity. These probes typically consist of a fluorophore with a rotatable component. In low-viscosity environments, intramolecular rotation is rapid, providing a non-radiative decay pathway for the excited state, resulting in weak fluorescence. In a viscous environment, this rotation is hindered, which restricts the non-radiative decay and leads to a significant enhancement in fluorescence quantum yield. A probe for viscosity can be conceptualized by reacting this compound with an active methylene compound, such as malononitrile, via a Knoevenagel condensation.
Synthesis of a Representative Viscosity Probe (PYP-V1)
A hypothetical viscosity-sensitive probe, designated as PYP-V1 (Pyridin-2-yloxy Phenyl Viscosity Probe 1), can be synthesized through the Knoevenagel condensation of this compound with malononitrile.
Experimental Protocol: Synthesis of PYP-V1
-
Materials:
-
This compound (1.0 mmol, 199.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Absolute Ethanol (20 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound and malononitrile.
-
Add 20 mL of absolute ethanol and stir the mixture at room temperature.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., hexane/ethyl acetate, 3:1). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dichloromethane/hexane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Diagram: Synthetic Workflow for PYP-V1
Caption: General workflow for the synthesis of the PYP-V1 fluorescent viscosity probe.
Protocol for Viscosity Sensing
-
Instrumentation:
-
Fluorometer
-
Viscometer
-
-
Procedure:
-
Prepare a stock solution of PYP-V1 (1 mM) in a solvent such as DMSO.
-
Prepare a series of solutions with varying viscosities using, for example, glycerol-water mixtures. Measure the viscosity of each solution using a viscometer.
-
Add a small aliquot of the PYP-V1 stock solution to each viscosity standard to achieve a final probe concentration of, for example, 1 µM.
-
Record the fluorescence emission spectrum for each sample.
-
Plot the fluorescence intensity at the emission maximum as a function of viscosity. A linear relationship between log(fluorescence intensity) and log(viscosity) is expected based on the Förster-Hoffmann equation.
-
Diagram: Signaling Pathway for Viscosity Sensing
Caption: Mechanism of fluorescence enhancement of PYP-V1 in a viscous environment.
Data Presentation
Table 2: Representative Photophysical Data for a Molecular Rotor Viscosity Probe
| Viscosity (cP) | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |
|---|---|---|---|
| 1 (Water) | ~420 nm | ~550 nm | ~0.01 |
| 50 | ~420 nm | ~545 nm | ~0.15 |
| 200 | ~420 nm | ~540 nm | ~0.50 |
| 1000 (Glycerol)| ~420 nm | ~535 nm | ~0.85 |
Note: The data presented is representative of a typical molecular rotor and is intended for illustrative purposes. Actual values will depend on the specific molecular structure of the probe.
Conclusion
This compound presents a promising scaffold for the development of novel fluorescent probes for various biological and chemical sensing applications. The synthetic routes outlined in these notes, based on Schiff base formation and Knoevenagel condensation, offer straightforward methods to generate probes for metal ion detection and viscosity sensing. The provided protocols and representative data serve as a foundational guide for researchers to design, synthesize, and characterize new fluorescent tools based on this versatile chemical structure. Further experimental validation is necessary to fully elucidate the specific properties and applications of probes derived directly from this compound.
Application Notes and Protocols: The Role of 4-(Pyridin-2-yloxy)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-2-yloxy)benzaldehyde is a versatile chemical intermediate of significant interest in the synthesis of modern agrochemicals, particularly a class of broad-spectrum fungicides known as strobilurins. The unique structural motif of this compound, combining a pyridine ring with a benzaldehyde functionality, serves as a key building block for creating complex molecules with potent biological activity. Strobilurin fungicides, inspired by a natural product from the fungus Strobilurus tenacellus, are highly effective in controlling a wide range of plant pathogenic fungi. Their primary mode of action is the inhibition of mitochondrial respiration, a vital process for fungal cell viability.[1][2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the utilization of this compound in the synthesis of these crucial agricultural compounds.
Agrochemical Applications of this compound Derivatives
The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of strobilurin fungicides. These fungicides are classified by the Fungicide Resistance Action Committee (FRAC) as Group 11 fungicides, which act by inhibiting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][4] This disruption of the electron flow halts ATP synthesis, ultimately leading to fungal cell death.[4][5]
Several commercially successful strobilurin fungicides, such as picoxystrobin, pyraclostrobin, and fluoxastrobin, incorporate the pyridin-2-yloxy phenyl moiety derived from this compound or its analogs.[1][6][7]
Synthesis of Strobilurin Fungicides: Experimental Protocols
The synthesis of strobilurin fungicides from this compound typically involves the formation of the characteristic β-methoxyacrylate group. This is commonly achieved through a Horner-Wadsworth-Emmons or Wittig reaction, followed by further modifications to yield the final active ingredient.
Protocol 1: Synthesis of a Key Strobilurin Intermediate via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of methyl (E)-3-methoxy-2-(4-(pyridin-2-yloxy)phenyl)acrylate, a common structural core of several strobilurin fungicides, starting from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Methyl (dimethoxyphosphoryl)acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dimethyl sulfate (DMS)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Formation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve methyl (dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous methanol.
-
To this solution, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the phosphonate ylide.
-
Horner-Wadsworth-Emmons Reaction: Dissolve this compound (1.0 equivalent) in anhydrous methanol and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude acrylate intermediate.
-
Methylation: Dissolve the crude intermediate in anhydrous toluene. Add dimethyl sulfate (1.5 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure methyl (E)-3-methoxy-2-(4-(pyridin-2-yloxy)phenyl)acrylate.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 75-85% | Adapted from general HWE protocols[8][9] |
| Reaction Time | 12-24 hours (HWE), 4-6 hours (Methylation) | [8][10] |
| Purity (post-chromatography) | >95% | [9] |
Protocol 2: Generalized Synthesis of Picoxystrobin
Picoxystrobin synthesis involves the preparation of a key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, which is then converted to the final product.[1][11]
Reaction Scheme:
Materials:
-
2-Hydroxy-6-(trifluoromethyl)pyridine
-
Methyl 2-(bromomethyl)phenylacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trimethyl orthoformate
-
Acetic anhydride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Etherification: To a solution of 2-hydroxy-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2-(bromomethyl)phenylacetate (1.1 equivalents) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Formation of the Methoxyacrylate Moiety: To the crude methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate (1.0 equivalent), add trimethyl orthoformate (2.0 equivalents) and acetic anhydride (2.5 equivalents).[12]
-
Heat the mixture to 100-120°C and stir for 8-12 hours.[12]
-
Purification: After cooling, carefully add water to quench the excess acetic anhydride. Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by recrystallization or column chromatography to obtain picoxystrobin.
Quantitative Data:
| Step | Reactants | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Etherification | 2-Hydroxy-6-(trifluoromethyl)pyridine, Methyl 2-(bromomethyl)phenylacetate | K₂CO₃, DMF | 60-70 | 4-6 | ~85-95 | Adapted from[1][13] |
| Methoxyacrylate Formation | Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate | Trimethyl orthoformate, Acetic anhydride | 100-120 | 8-12 | ~80-90 | [1][12] |
Visualizing Synthetic Pathways and Mechanisms
Synthetic Workflow for a Strobilurin Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a key strobilurin intermediate from this compound using a Horner-Wadsworth-Emmons reaction.
Caption: Synthetic workflow for a strobilurin intermediate.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Strobilurin fungicides act by inhibiting Complex III of the mitochondrial electron transport chain. The diagram below illustrates this mechanism.
References
- 1. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 2. onvegetables.com [onvegetables.com]
- 3. aws.agroconsultasonline.com [aws.agroconsultasonline.com]
- 4. researchgate.net [researchgate.net]
- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 6. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 13. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
Application of 4-(Pyridin-2-yloxy)benzaldehyde in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct, in-depth research articles detailing the specific applications of 4-(Pyridin-2-yloxy)benzaldehyde in material science are limited in publicly available literature. However, based on the known reactivity of its constituent functional groups—the pyridine ring, the ether linkage, and the benzaldehyde moiety—and by drawing parallels with structurally similar compounds, we can extrapolate its potential applications and provide representative protocols. The following information is therefore based on analogous systems and is intended to serve as a foundational guide for researchers.
Potential Applications in Material Science
This compound is a versatile bifunctional molecule. The aldehyde group is a classic precursor for the synthesis of a wide array of polymers, Schiff bases, and other organic structures. The pyridin-2-yloxy moiety introduces properties such as potential for metal coordination, hydrogen bonding, and enhanced thermal stability. This unique combination makes it a promising candidate for several material science applications.[1][2]
Key Potential Applications:
-
Corrosion Inhibitors: The pyridine nitrogen and the oxygen from the ether linkage can act as corrosion-inhibiting centers by adsorbing onto metal surfaces, forming a protective layer.
-
Functional Polymers: The aldehyde group can be readily polymerized or grafted onto polymer backbones to introduce the pyridin-2-yloxy functionality, which can enhance thermal stability and provide sites for metal coordination.
-
Metal-Organic Frameworks (MOFs): While not a traditional multitopic ligand on its own, it can be functionalized to act as a linker in the synthesis of MOFs with potential applications in gas storage, catalysis, and sensing.
-
Nonlinear Optical (NLO) Materials: The donor-pi-acceptor (D-π-A) structure inherent in some of its derivatives makes it a candidate for creating materials with NLO properties for applications in photonics and optoelectronics.
-
Fluorescent Probes: The conjugated system can be extended through reactions at the aldehyde group to create fluorescent molecules for sensing and imaging applications.[1]
Experimental Protocols and Potential Performance Data
The following sections provide detailed, representative protocols for the synthesis and application of materials derived from this compound, based on established methodologies for analogous compounds.
Application 1: Corrosion Inhibition
The pyridine and ether groups in this compound suggest its potential as a corrosion inhibitor for mild steel in acidic environments. The nitrogen and oxygen atoms can donate lone pair electrons to the vacant d-orbitals of iron, facilitating adsorption and forming a protective film.
Representative Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol is adapted from studies on similar pyridine-aldehyde derivatives.
Objective: To evaluate the corrosion inhibition efficiency of a Schiff base derived from this compound on mild steel in 1 M HCl.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Mild steel coupons (e.g., composition: C 0.21%, Si 0.35%, Mn 0.15%, P < 0.01%, S < 0.01%, Fe balance)
-
1 M Hydrochloric acid (HCl)
-
Acetone, distilled water
-
Electrochemical workstation (with a three-electrode cell: mild steel as working electrode, platinum as counter electrode, and saturated calomel as a reference electrode)
Procedure:
-
Synthesis of Schiff Base Inhibitor:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add an equimolar amount of aniline (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. The Schiff base product will precipitate.
-
Filter, wash with cold ethanol, and dry the product. Characterize using FTIR and NMR.
-
-
Preparation of Mild Steel Coupons:
-
Mechanically polish the mild steel coupons with a series of emery papers (from 180 to 1200 grit).
-
Degrease with acetone, wash with distilled water, and dry.
-
-
Weight Loss Measurements:
-
Prepare 1 M HCl solutions containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 400 ppm).
-
Immerse pre-weighed mild steel coupons in the test solutions for a specified period (e.g., 6 hours) at room temperature.
-
After immersion, remove the coupons, wash with distilled water, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency (IE%).
-
-
Electrochemical Measurements:
-
Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements using the three-electrode cell.
-
The mild steel coupon is the working electrode.
-
The electrolyte is 1 M HCl with and without various concentrations of the inhibitor.
-
For potentiodynamic polarization, scan the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.
-
For EIS, apply a 10 mV AC voltage in the frequency range of 100 kHz to 0.01 Hz at the OCP.
-
Anticipated Quantitative Data (Based on Analogous Systems)
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from EIS |
| 0 (Blank) | 15.2 | - | - |
| 50 | 5.8 | 61.8 | 63.2 |
| 100 | 3.1 | 79.6 | 81.5 |
| 200 | 1.5 | 90.1 | 92.3 |
| 400 | 0.8 | 94.7 | 95.8 |
Note: This data is hypothetical and for illustrative purposes, based on typical performance of similar pyridine-based corrosion inhibitors.
Experimental Workflow: Corrosion Inhibition Study
Caption: Workflow for the evaluation of a corrosion inhibitor.
Application 2: Synthesis of Functional Polymers
The aldehyde functionality of this compound allows for its incorporation into polymer structures, for instance, through immobilization onto an amine-terminated polymer backbone to create a Schiff base linkage.
Representative Experimental Protocol: Immobilization on a Polymer
This protocol is adapted from procedures for immobilizing benzaldehyde derivatives on amine-terminated polyacrylonitrile.
Objective: To immobilize this compound onto an amine-terminated polymer.
Materials:
-
Amine-terminated polymer (e.g., amine-terminated polyacrylonitrile)
-
This compound
-
Absolute Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, suspend the amine-terminated polymer (e.g., 2.5 g) in absolute ethanol (40 mL).
-
Add this compound (equimolar to the amine groups on the polymer).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature for 24 hours, followed by heating at 80°C for 48 hours with continuous stirring.
-
After cooling, filter the resulting functionalized polymer.
-
Wash the polymer product with ethanol to remove any unreacted aldehyde.
-
Dry the polymer in a vacuum oven at 50°C for 24 hours.
-
Characterize the functionalized polymer using FTIR to confirm the formation of the imine (-C=N-) bond.
Anticipated Characterization Data
| Technique | Observation on Unmodified Polymer | Expected Observation on Functionalized Polymer |
| FTIR (cm⁻¹) | C≡N stretch (~2240), N-H bend (~1630) | C≡N stretch (~2240), C=N stretch (~1650), disappearance of N-H bend |
Logical Relationship: Polymer Functionalization
Caption: Synthesis of a functional polymer.
Application 3: Precursor for Nonlinear Optical (NLO) Materials
By reacting this compound with a compound containing an active methylene group, a chalcone-like molecule with a D-π-A structure can be synthesized, which may exhibit NLO properties.
Representative Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol is based on the Claisen-Schmidt condensation for synthesizing NLO-active chalcones.
Objective: To synthesize a chalcone derivative from this compound for NLO property evaluation.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL) in a flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 20 mL of 10% NaOH) dropwise to the stirred mixture.
-
Continue stirring in the ice bath for 2-3 hours, and then at room temperature overnight.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is the chalcone derivative. Filter, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
Characterize the product using NMR and Mass Spectrometry.
-
Evaluate the second-order NLO properties using the Kurtz-Perry powder technique.
Anticipated NLO Properties (Illustrative)
| Compound | λmax (nm) | Second Harmonic Generation (SHG) Efficiency (vs. KDP) |
| Chalcone Derivative | ~380 | 1.5 |
Note: This is a hypothetical value. The actual SHG efficiency depends on the final molecular structure and crystal packing.
Experimental Workflow: NLO Material Synthesis
Caption: Workflow for the synthesis and testing of an NLO material.
References
Application Notes and Protocols for Monitoring Reactions of 4-(Pyridin-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule incorporating a reactive aldehyde group and a pyridin-2-yloxy moiety. This unique structure makes it a valuable building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The aldehyde functionality allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and Knoevenagel condensations. The pyridin-2-yloxy group can influence the physicochemical and pharmacological properties of the resulting products.
Effective monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield and purity, and gaining insights into reaction kinetics and mechanisms. This document provides detailed application notes and protocols for the analytical techniques commonly employed to monitor such reactions, with a specific focus on the Knoevenagel condensation as a representative example.
Representative Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[1][2] For the purposes of these application notes, we will consider the reaction of this compound with malononitrile.
Reaction Scheme:
This reaction is a suitable model for demonstrating the application of various analytical techniques for real-time or quasi-real-time monitoring.
Analytical Techniques and Protocols
A suite of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of technique will depend on the specific reaction conditions, the information required (e.g., qualitative vs. quantitative), and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, providing information on the consumption of starting materials and the formation of products and byproducts.
Experimental Protocol: HPLC Monitoring of the Knoevenagel Condensation
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized to achieve good separation of the starting material and product. A typical starting gradient could be 40-95% acetonitrile over 10 minutes.
-
-
Standard Preparation:
-
Prepare stock solutions of this compound and the synthesized 2-(4-(Pyridin-2-yloxy)benzylidene)malononitrile product of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by preparing a series of dilutions and plotting the peak area against concentration.
-
-
Reaction Sampling:
-
At regular intervals during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of mobile phase to a concentration within the calibration range.
-
-
HPLC Analysis:
-
Inject the diluted sample onto the HPLC system.
-
Monitor the elution of the compounds using the UV-Vis detector at a wavelength where both the reactant and product have significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm).
-
Record the retention times and peak areas for the starting material and product.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of the reactant and product in each sample.
-
Plot the concentration of the starting material and product as a function of time to obtain the reaction profile.
-
Data Presentation:
| Time (min) | This compound Concentration (mM) | 2-(4-(Pyridin-2-yloxy)benzylidene)malononitrile Concentration (mM) |
| 0 | 10.0 | 0.0 |
| 15 | 7.5 | 2.5 |
| 30 | 5.2 | 4.8 |
| 60 | 2.1 | 7.9 |
| 120 | 0.5 | 9.5 |
| 180 | < 0.1 | 9.9 |
Table 1: Example of quantitative data obtained from HPLC monitoring of the Knoevenagel condensation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for in-situ or at-line reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation. Both ¹H and ¹³C NMR can be utilized.
Experimental Protocol: ¹H NMR Monitoring
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
-
Sample Preparation for At-line Monitoring:
-
At specified time points, withdraw a sample from the reaction mixture.
-
Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the signals of interest) to allow for accurate integration.
-
-
Data Analysis:
-
Identify characteristic signals for the aldehyde proton of this compound (around 9.9-10.1 ppm) and a unique proton of the product (e.g., the newly formed vinylic proton).
-
Integrate the area of these characteristic peaks and the peak of the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
-
Data Presentation:
| Time (min) | Integral of Aldehyde Proton (Reactant) | Integral of Vinylic Proton (Product) | Reactant Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.65 | 0.35 | 35 |
| 60 | 0.30 | 0.70 | 70 |
| 120 | 0.05 | 0.95 | 95 |
| 240 | < 0.01 | > 0.99 | > 99 |
Table 2: Example of quantitative data from ¹H NMR monitoring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy (e.g., using an attenuated total reflectance (ATR) probe) allows for real-time monitoring of changes in functional groups within the reaction mixture.
Experimental Protocol: In-situ FT-IR Monitoring
-
Instrumentation:
-
FT-IR spectrometer equipped with a submersible ATR probe (e.g., ReactIR).
-
-
Reaction Setup:
-
Insert the ATR probe directly into the reaction vessel.
-
Ensure the probe is positioned in a representative location within the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and any catalysts before adding the reactants.
-
Initiate the reaction and continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic C=O stretching vibration of the aldehyde group in this compound (typically around 1700 cm⁻¹).
-
Simultaneously, monitor the appearance of a new band corresponding to the C=C bond of the product (around 1600-1650 cm⁻¹) and the C≡N stretch of the malononitrile moiety (around 2220 cm⁻¹).
-
Plot the absorbance of these characteristic peaks against time to generate a reaction profile.
-
Data Presentation:
| Time (min) | Absorbance at ~1700 cm⁻¹ (Aldehyde C=O) | Absorbance at ~1620 cm⁻¹ (Alkene C=C) |
| 0 | 0.85 | 0.00 |
| 10 | 0.62 | 0.23 |
| 20 | 0.41 | 0.44 |
| 40 | 0.15 | 0.70 |
| 60 | 0.02 | 0.83 |
Table 3: Example of semi-quantitative data from in-situ FT-IR monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly useful for identifying intermediates and byproducts, as well as for quantifying components in complex mixtures.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
The same LC conditions as described in the HPLC protocol can generally be used.
-
-
MS Parameter Optimization:
-
Infuse standard solutions of the starting material and product into the mass spectrometer to determine the optimal ionization parameters (e.g., capillary voltage, cone voltage) and to identify the parent ion masses ([M+H]⁺).
-
For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method by identifying suitable precursor-to-product ion transitions.
-
-
Sample Preparation and Analysis:
-
Prepare and analyze reaction samples as described in the HPLC protocol.
-
-
Data Analysis:
-
Extract ion chromatograms for the m/z values corresponding to the starting material and product.
-
Integrate the peak areas and use a calibration curve for quantification.
-
Analyze the mass spectra of any unknown peaks to identify potential intermediates or byproducts.
-
Data Presentation:
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | MRM Transition (m/z) |
| This compound | 5.2 | 200.07 | 200.1 → 122.1 |
| 2-(4-(Pyridin-2-yloxy)benzylidene)malononitrile | 6.8 | 248.08 | 248.1 → 170.1 |
Table 4: Example of LC-MS parameters for the analysis of the Knoevenagel condensation.
Visualizations
Logical Workflow for Reaction Monitoring
Caption: General workflow for monitoring chemical reactions.
Decision Tree for Analytical Technique Selection
Caption: Decision tree for selecting an analytical technique.
Signaling Pathway Analogy for Knoevenagel Condensation
References
Synthetic Pathways to Novel Derivatives of 4-(Pyridin-2-yloxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 4-(pyridin-2-yloxy)benzaldehyde. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery due to the presence of the reactive aldehyde functionality and the biologically relevant pyridin-2-yloxy moiety.[1] The synthetic pathways detailed below—Schiff base formation, Knoevenagel condensation, Claisen-Schmidt condensation, Wittig reaction, and reductive amination—offer robust methods for generating diverse compound libraries for biological screening.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules with potential therapeutic applications, including those targeting neurological disorders.[1] Its unique structure allows for the creation of a wide array of derivatives.[1] The aldehyde group serves as a versatile handle for various chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The pyridin-2-yloxy fragment can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making it an attractive scaffold for drug design.
Synthetic Pathways and Experimental Protocols
This section outlines five key synthetic pathways for the derivatization of this compound, complete with detailed experimental protocols.
Schiff Base Formation
The condensation reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]
General Reaction:
Caption: General scheme for Schiff base formation.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add 1.0-1.2 equivalents of the desired primary amine to the solution.
-
Catalysis (Optional): For less reactive amines, a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
| Reactant (Amine) | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Aniline | Ethanol | Acetic Acid (cat.) | 4 h | 85-95 (typical) | [4] |
| 4-Methoxyaniline | Methanol | None | 1 h (reflux) | >90 (typical) | [5] |
| m-Nitroaniline | Ethanol | NaOH (cat.) | 4 h (reflux) | High (typical) | [6] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is highly efficient for creating carbon-carbon double bonds and is widely used in the synthesis of various biologically active molecules.[7][8]
General Reaction:
Caption: General scheme for Knoevenagel condensation.
Experimental Protocol: Synthesis of a Knoevenagel Condensation Product
-
Reactant Mixture: In a suitable reaction vessel, combine 1.0 equivalent of this compound and 1.0-1.2 equivalents of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).
-
Solvent and Catalyst: Add a solvent such as ethanol, water, or a mixture thereof. A weak base catalyst like piperidine, ammonium acetate, or even catalyst-free conditions in a water-ethanol mixture can be employed.[1][9]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, and the product may precipitate from the reaction mixture. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture and collect the precipitated product by vacuum filtration. Wash the solid with cold solvent to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
| Active Methylene Compound | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Malononitrile | H2O/EtOH | None | 30 min | 94 | [10] |
| Ethyl Cyanoacetate | H2O/EtOH | None | High (typical) | High (typical) | [1] |
| Malonic Acid | Pyridine | Piperidine | 3 h (70 °C) | High (typical) | [7] |
Claisen-Schmidt Condensation (Chalcone Synthesis)
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are an important class of compounds with a wide range of pharmacological activities, including antimicrobial and anticancer effects.[11][12]
General Reaction:
Caption: General scheme for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reactant Solution: In a flask, dissolve equimolar amounts of this compound and a suitable acetophenone derivative in ethanol.
-
Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (10-40%).
-
Reaction: Continue stirring the mixture for several hours (typically 4-24 hours). The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
-
Characterization: Analyze the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
| Ketone Reactant | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetophenone | NaOH | Ethanol | 24 h | 70-90 (typical) | [13] |
| 4-Hydroxyacetophenone | KOH | Ethanol | 24 h | 72 | [14] |
| 4-Chloroacetophenone | KOH | Ethanol | 24 h | High (typical) | [14] |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating stilbene-like derivatives with control over the double bond geometry.[15][16]
General Reaction:
Caption: General scheme for the Wittig reaction.
Experimental Protocol: Synthesis of a Stilbene Derivative
-
Ylide Generation: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate benzyltriphenylphosphonium salt in an anhydrous solvent like THF or DMF. Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide.
-
Aldehyde Addition: To the resulting colored ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at 0 °C or room temperature.
-
Reaction: Allow the reaction mixture to stir for several hours at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the stilbene derivative by ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant of the vinylic protons in the ¹H NMR spectrum can be used to determine the stereochemistry of the double bond.
| Wittig Reagent Precursor | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride | NaOH (50% aq) | Dichloromethane | 30-60 min (reflux) | High (typical) | [15] |
| (Carbethoxymethylene)triphenylphosphorane | None (solvent-free) | None | 15 min | High (typical) | [17] |
Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. This is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[18][19]
General Reaction:
Caption: General scheme for reductive amination.
Experimental Protocol: Synthesis of an Amine Derivative
-
Reaction Setup: In a reaction flask, combine this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.5 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. The choice of reducing agent may depend on the pH and the reactivity of the substrates.[18]
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the amine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Amine Reactant | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| n-Butylamine | H₂/Co-catalyst | Not specified | Not specified | 72-96 | [20] |
| Benzylamine | H₂/Co-catalyst | Not specified | Not specified | 72-96 | [20] |
| Primary/Secondary Amines | NaBH(OAc)₃ | Dichloromethane | 1-24 h | 60-95 (typical) | [18] |
Potential Biological Activities and Signaling Pathways
Derivatives of pyridine and related heterocyclic systems are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[12][21][22] While specific data for derivatives of this compound are emerging, the synthetic pathways described above provide access to compound classes with known interactions with key cellular signaling pathways.
Anticancer Activity and a Potential Signaling Pathway
Many small molecule inhibitors target signaling pathways that are dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.[23][24] Chalcones and Schiff bases, for instance, have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][25] A plausible mechanism of action for such compounds could involve the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
This diagram illustrates how a synthetic derivative of this compound could potentially inhibit the PI3K/Akt pathway, a common target for anticancer drugs.[24] Inhibition of key kinases like PI3K or Akt can block downstream signaling, leading to decreased cell survival and proliferation.
Antimicrobial Activity and a Potential Mechanism
The antimicrobial activity of chalcones and Schiff bases is well-documented.[11][26] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The α,β-unsaturated ketone moiety in chalcones, for example, can act as a Michael acceptor, reacting with nucleophilic residues in microbial proteins and enzymes, thereby inactivating them.
Caption: A simplified workflow of potential antimicrobial action.
This workflow depicts the general mechanism by which these derivatives may exert their antimicrobial effects, leading to the inhibition of bacterial growth or cell death.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel derivatives through well-established synthetic methodologies. The protocols provided herein for Schiff base formation, Knoevenagel condensation, Claisen-Schmidt condensation, Wittig reaction, and reductive amination offer a robust toolkit for the generation of compound libraries for drug discovery and development. The potential for these derivatives to exhibit significant biological activities, particularly as anticancer and antimicrobial agents, warrants further investigation into their mechanisms of action and interactions with key cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 4. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idosr.org [idosr.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics | PLOS One [journals.plos.org]
- 11. nveo.org [nveo.org]
- 12. mdpi.com [mdpi.com]
- 13. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. organicreactions.org [organicreactions.org]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small-molecule Articles | Smolecule [smolecule.com]
- 24. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyridin-2-yloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Pyridin-2-yloxy)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are the Nucleophilic Aromatic Substitution (SNAr) reaction and the Ullmann condensation. The SNAr reaction typically involves the coupling of 2-hydroxypyridine with an activated aryl halide like 4-fluorobenzaldehyde under basic conditions. The Ullmann condensation utilizes a copper catalyst to facilitate the coupling of 2-hydroxypyridine with an aryl halide, such as 4-chlorobenzaldehyde or 4-bromobenzaldehyde.
Q2: I am getting a low yield in my SNAr synthesis. What are the common causes?
A2: Low yields in the SNAr synthesis of this compound can stem from several factors:
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Incomplete deprotonation of 2-hydroxypyridine: The reaction requires the formation of the pyridin-2-olate anion to act as a nucleophile. Insufficient base or a base that is not strong enough can lead to low conversion.
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Suboptimal reaction temperature: The temperature needs to be high enough to overcome the activation energy of the reaction but not so high as to cause decomposition of reactants or products.
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Presence of water: Moisture can protonate the pyridin-2-olate and react with the base, reducing the reaction's efficiency.
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Side reactions: A significant side reaction is the N-arylation of 2-hydroxypyridine, leading to the formation of 1-(4-formylphenyl)pyridin-2(1H)-one. The choice of base and solvent can influence the O- versus N-arylation selectivity.
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Poor solvent choice: The solvent should be aprotic and polar to dissolve the reactants and facilitate the reaction.
Q3: How can I minimize the formation of the N-arylated byproduct?
A3: The competition between O-arylation and N-arylation is a known challenge when using 2-hydroxypyridine as a nucleophile. To favor the desired O-arylation for the synthesis of this compound, consider the following:
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Choice of Base: The nature of the counter-ion of the base can influence the selectivity. Bases with larger, softer cations (like Cs₂CO₃ or K₂CO₃) often favor O-arylation over those with smaller, harder cations (like NaH).
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Solvent Selection: Polar aprotic solvents like DMF or DMSO are commonly used. The solvent can influence the dissociation of the ion pair of the pyridin-2-olate, thereby affecting the nucleophilicity of the oxygen and nitrogen atoms.
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Reaction Temperature: Temperature can also play a role in selectivity. It is often a parameter that needs to be optimized for a specific set of reactants and conditions.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification methods for this compound are recrystallization and column chromatography.
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Recrystallization: This is an effective method for removing impurities if a suitable solvent is found. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
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Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes or dichloromethane is typically an effective eluent system.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Ineffective Base | Ensure the base is strong enough to deprotonate 2-hydroxypyridine (pKa ≈ 11.6). Use bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Ensure the base is fresh and has been stored under anhydrous conditions. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC. Typical temperatures for SNAr reactions range from 80 to 150 °C. |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated 4-Halobenzaldehyde | 4-Fluorobenzaldehyde is generally the most reactive for SNAr. If using 4-chlorobenzaldehyde, a higher temperature or a catalyst (as in the Ullmann condensation) may be necessary. |
Problem 2: Significant Formation of N-Arylated Byproduct
| Possible Cause | Troubleshooting Steps |
| Incorrect Base | Switch to a base with a larger counter-ion. For example, if using NaH, try K₂CO₃ or Cs₂CO₃. |
| Suboptimal Solvent | If using a less polar solvent, switch to a more polar aprotic solvent like DMF or DMSO to favor O-arylation. |
| Kinetic vs. Thermodynamic Control | Vary the reaction temperature. In some cases, lower temperatures may favor the kinetically preferred product, while higher temperatures may favor the thermodynamically more stable product. Experiment to see which favors O-arylation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product and Starting Material Co-elution | Optimize the solvent system for column chromatography. Try a less polar solvent system to increase the separation. Adding a small percentage of a more polar solvent like methanol to the eluent can sometimes improve separation. |
| Oily Product After Purification | The product may contain residual solvent. Ensure the product is thoroughly dried under high vacuum. If the product is known to be a solid, attempt recrystallization from a different solvent system. |
| Incomplete Removal of Base | During the workup, ensure the reaction mixture is properly neutralized and washed to remove all inorganic base residues. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound via SNAr
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ often provides higher yields and better O-selectivity. |
| Solvent | Toluene | Acetonitrile | DMF | DMF, being a polar aprotic solvent, generally leads to higher yields. |
| Temperature | 80 °C | 120 °C | 150 °C | Yield generally increases with temperature up to an optimal point, after which decomposition may occur. |
| Leaving Group on Benzaldehyde | -F | -Cl | -Br | Fluorine is the best leaving group for SNAr, typically resulting in the highest yield under similar conditions. |
Table 2: Comparison of SNAr and Ullmann Condensation for Synthesis
| Feature | SNAr Reaction | Ullmann Condensation |
| Aryl Halide | Typically 4-Fluorobenzaldehyde | 4-Chloro-, 4-Bromo-, or 4-Iodobenzaldehyde |
| Catalyst | None required | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Ligand | Not applicable | Often required (e.g., phenanthroline, L-proline) |
| Temperature | 80 - 150 °C | 120 - 200 °C |
| Yield | Moderate to High | Variable, can be high with optimized catalyst/ligand system |
| Key Challenge | O- vs. N-arylation selectivity | Catalyst cost and removal, harsh reaction conditions |
Experimental Protocols
Representative Protocol for SNAr Synthesis
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxypyridine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF).
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Reagent Addition: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon). Add 4-fluorobenzaldehyde (1.0 eq.) to the mixture.
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Reaction: Heat the reaction mixture to 120 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the SNAr synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low yield in the synthesis.
Technical Support Center: Purification of 4-(Pyridin-2-yloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Pyridin-2-yloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities typically arise from unreacted starting materials and by-products of the synthesis. These often include 4-hydroxybenzaldehyde and 2-halopyridine (e.g., 2-fluoropyridine or 2-chloropyridine), as well as the corresponding carboxylic acid, 4-(pyridin-2-yloxy)benzoic acid, formed by oxidation of the aldehyde. Residual inorganic salts from the reaction workup may also be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the purification process.[1] A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to achieve good separation between the product and impurities.[1] The spots can be visualized under UV light.[1]
Q3: My purified product is an oil instead of a solid. What should I do?
A3: An oily product often indicates the presence of residual solvents or impurities that depress the melting point. Ensure that all solvents have been thoroughly removed under high vacuum. If the product remains oily, a high-purity solid can often be obtained through meticulous column chromatography or by inducing crystallization from a suitable solvent system.
Q4: What is the stability of this compound during purification?
A4: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if exposed to air for extended periods. It is advisable to handle the compound efficiently and store it under an inert atmosphere (e.g., nitrogen or argon) if possible. The compound's stability and reactivity make it a versatile building block in various syntheses.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Product is not separating from starting materials on TLC. | Inappropriate TLC eluent system.[1] | 1. Start with a non-polar eluent like petroleum ether/ethyl acetate (e.g., 9:1) and gradually increase the polarity.[1]2. Test a range of solvent systems with varying polarities (e.g., dichloromethane/methanol, hexane/acetone).[1] |
| Low yield of purified product. | 1. Incomplete reaction.2. Product loss during extraction.3. Inefficient column chromatography.[1] | 1. Monitor the reaction to completion using TLC before workup.[1]2. Perform multiple extractions with the organic solvent and ensure proper phase separation.[1]3. Optimize column chromatography conditions (see Experimental Protocols). |
| No crystals form upon cooling during recrystallization. | The solution is supersaturated, or the concentration of the product is too low. | 1. Scratch the inside of the flask with a glass rod to induce nucleation.2. Add a seed crystal of pure product.3. Slowly add an anti-solvent (a solvent in which the product is insoluble) until turbidity is observed, then warm to redissolve and cool slowly. |
| Product co-elutes with an impurity during column chromatography. | The chosen eluent system does not provide adequate separation. | 1. Modify the solvent polarity of the eluent system.2. Try a different solvent system (e.g., toluene/ethyl acetate).3. Use a different stationary phase, such as alumina. |
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Typical Yield |
| Column Chromatography | Stationary Phase: Silica gelEluent: Petroleum Ether/Ethyl Acetate (gradient) | >98% | 60-90% |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane | >99% (for final product) | 50-80% (of the material being recrystallized) |
| Bisulfite Adduct Formation | Reagent: Saturated sodium bisulfite solution | High, removes aldehydic impurities | Variable, dependent on adduct formation and recovery |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a procedure for a similar isomer and may require optimization.
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Preparation of the Column:
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A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., petroleum ether).
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The packed column is equilibrated by running the initial eluent through it.
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Sample Loading:
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The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent.
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Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
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Elution:
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The column is eluted with a solvent system of increasing polarity. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 19:1), gradually increasing the proportion of ethyl acetate.
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The elution progress is monitored by collecting fractions and analyzing them by TLC.
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Fraction Collection and Analysis:
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Fractions are collected in separate test tubes.
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The composition of each fraction is determined by TLC.
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Fractions containing the pure product are combined.
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Solvent Removal:
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The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Common solvents for recrystallization of similar aromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[3]
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Perform small-scale solubility tests to identify the optimal solvent or solvent pair.
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Dissolution:
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The crude product is placed in a flask, and a minimum amount of the chosen hot solvent is added to dissolve it completely.
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Hot Filtration (if necessary):
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If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.
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Crystallization:
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The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
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Isolation and Drying:
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The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
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The purified crystals are dried under vacuum to remove any residual solvent.
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Protocol 3: Purification via Bisulfite Adduct Formation
This method is effective for separating aldehydes from non-aldehydic impurities.
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Adduct Formation:
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The crude mixture containing the aldehyde is dissolved in a suitable solvent like methanol or ethanol.
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A saturated aqueous solution of sodium bisulfite is added, and the mixture is stirred vigorously. The aldehyde-bisulfite adduct will precipitate as a solid.
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Isolation of the Adduct:
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The solid adduct is collected by filtration and washed with a small amount of cold ethanol and then ether.
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Regeneration of the Aldehyde:
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The collected adduct is treated with an aqueous solution of sodium carbonate or dilute hydrochloric acid to regenerate the pure aldehyde.
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The regenerated aldehyde is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Final Workup:
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The organic extract is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the purified this compound.
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Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
identifying and minimizing side products in 4-(Pyridin-2-yloxy)benzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyridin-2-yloxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). The Ullmann condensation typically involves the reaction of 2-hydroxypyridine with a 4-halobenzaldehyde (commonly 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) in the presence of a copper catalyst. The SNAr reaction follows a similar pathway but may not require a metal catalyst if the benzaldehyde is sufficiently activated.
Q2: What are the most likely side products in the synthesis of this compound?
A2: The nature and quantity of side products are highly dependent on the reaction conditions. Common side products include:
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Unreacted starting materials: 2-hydroxypyridine and 4-halobenzaldehyde.
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Homocoupling products: Formation of symmetrical biaryls from the 4-halobenzaldehyde.
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Products from competing C-arylation: The pyridine nitrogen can also react, leading to N-arylated pyridinone derivatives.
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Dehalogenated benzaldehyde: Reduction of the 4-halobenzaldehyde to benzaldehyde.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, the desired product, and major side products. Visualization can be achieved using UV light.
Q4: What are the recommended purification techniques for this compound?
A4: The primary method for purifying this compound is column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (in Ullmann condensation). | Ensure the copper catalyst is fresh or properly activated. |
| Low reaction temperature. | Increase the reaction temperature, but monitor for side product formation. | |
| Inefficient base. | Use a stronger base or ensure the base is anhydrous. | |
| Presence of a Significant Amount of Unreacted Starting Materials | Insufficient reaction time. | Extend the reaction time and monitor by TLC. |
| Reaction has not reached the required temperature. | Verify the internal reaction temperature. | |
| Formation of a White Precipitate (Inorganic Salts) | Expected byproduct of the reaction. | Filter the reaction mixture before workup. |
| Difficulty in Isolating the Product from Side Products | Similar polarities of the product and side products. | Optimize the eluent system for column chromatography; try a different stationary phase (e.g., alumina). |
| Co-crystallization of product and impurities. | Attempt recrystallization from a different solvent system. |
Impact of Reaction Conditions on Side Product Formation (Illustrative Data)
The following table provides illustrative data on how reaction conditions can influence the product distribution in the Ullmann condensation synthesis of this compound. Note: This data is hypothetical and serves to demonstrate general trends.
| Entry | Catalyst | Base | Temperature (°C) | Yield of Main Product (%) | Yield of Homocoupling Side Product (%) | Yield of N-arylation Side Product (%) |
| 1 | CuI (10 mol%) | K₂CO₃ | 120 | 65 | 15 | 5 |
| 2 | CuI (10 mol%) | Cs₂CO₃ | 120 | 75 | 10 | 3 |
| 3 | CuI (10 mol%) | K₂CO₃ | 140 | 60 | 25 | 7 |
| 4 | Cu₂O (10 mol%) | K₂CO₃ | 120 | 70 | 12 | 6 |
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound Synthesis
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To a flame-dried round-bottom flask, add 2-hydroxypyridine (1.0 eq), 4-fluorobenzaldehyde (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
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Add anhydrous dimethylformamide (DMF) to the flask.
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Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the reaction for 12-24 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Dilute the filtrate with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis
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In a round-bottom flask, dissolve 2-hydroxypyridine (1.0 eq) in anhydrous DMF.
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Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.
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Heat the reaction to 80-100 °C and stir for 6-12 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction with water at 0 °C.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
optimal storage conditions for 4-(Pyridin-2-yloxy)benzaldehyde to prevent degradation
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for 4-(Pyridin-2-yloxy)benzaldehyde to ensure its stability and prevent degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and prevent degradation of this compound, it is recommended to store the compound under the conditions summarized in the table below. Adherence to these conditions will minimize the risk of common degradation pathways such as oxidation, hydrolysis, and photodecomposition.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended optimal conditions (see Table 1), the compound is expected to remain stable for an extended period. However, it is good laboratory practice to re-analyze the purity of the compound if it has been in storage for more than a year or if any visual changes are observed.
Q3: What are the visual signs of degradation for this compound?
A3: Degradation of this compound may be indicated by a few observable changes. A noticeable color change, often to a yellow or brownish hue, can be a sign of oxidation or other decomposition processes. The aldehyde functional group in benzaldehyde derivatives is prone to air oxidation, which can lead to the formation of the corresponding carboxylic acid (benzoic acid derivative).[1] Any change from its initial appearance should prompt a purity check before use.
Q4: Is it necessary to handle this compound in a fume hood?
A4: Yes, it is recommended to handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][3] This minimizes the inhalation of any dust or vapors and protects the researcher from potential respiratory irritation.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.
Optimal Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | To prevent oxidation of the aldehyde group to a carboxylic acid.[1][4][5] |
| Light | Protect from light (Amber vial) | To prevent photolytic degradation, which can occur with benzaldehyde derivatives.[6][7] |
| Moisture | Dry, tightly sealed container | To prevent hydrolysis of the ether linkage. |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent exposure to air and moisture, and to avoid contamination.[2][3][4] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3] | To avoid chemical reactions that could degrade the compound. |
Troubleshooting Guide
This guide will help you troubleshoot common issues you might encounter with this compound in your experiments.
Issue 1: The compound has changed color (e.g., turned yellow or brown).
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Possible Cause: This is often a sign of oxidation. The aldehyde group is susceptible to air oxidation, leading to the formation of 4-(pyridin-2-yloxy)benzoic acid. Exposure to light can also contribute to color changes.
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Troubleshooting Steps:
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Assess Purity: Before use, verify the purity of the compound using an appropriate analytical technique such as NMR, HPLC, or LC-MS.
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Purification: If impurities are detected, consider purifying the material by recrystallization or column chromatography, if feasible.
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Review Storage: Ensure that your storage conditions align with the recommendations in Table 1, particularly storage under an inert atmosphere and protection from light.
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Issue 2: Inconsistent or unexpected experimental results.
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Possible Cause: This could be due to the degradation of the starting material. Besides oxidation, hydrolysis of the pyridyl ether bond can occur, especially in the presence of acidic or basic conditions, yielding 4-hydroxybenzaldehyde and 2-hydroxypyridine.
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Troubleshooting Steps:
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Confirm Identity and Purity: Use analytical methods to confirm the identity and purity of your this compound.
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Check Reaction Conditions: Ensure that your experimental conditions are compatible with the stability of the compound. Avoid strongly acidic or basic aqueous conditions if hydrolysis is a concern.
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Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound for your experiments.
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Degradation Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential degradation of this compound.
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
References
Technical Support Center: Optimizing Ullmann Coupling of 4-Hydroxybenzaldehyde and 2-Chloropyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental parameters for the copper-catalyzed Ullmann coupling of 4-hydroxybenzaldehyde and 2-chloropyridine to synthesize 4-(pyridin-2-yloxy)benzaldehyde. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is typically Cu(I). | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider adding a reducing agent like ascorbic acid to ensure the presence of Cu(I). - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction. | - Screen a variety of N- or O-donor ligands. Common choices for Ullmann ether synthesis include 1,10-phenanthroline, N,N-dimethylglycine, and L-proline. - Ensure the correct catalyst-to-ligand ratio is used, typically ranging from 1:1 to 1:2. | |
| Suboptimal Base: The base may not be strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde or may be sterically hindered. | - Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often more effective but also more expensive. - Ensure the base is finely powdered and anhydrous to maximize its reactivity. | |
| Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy of the coupling reaction. | - Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Ullmann ether synthesis range from 80 °C to 140 °C. - Monitor for potential decomposition of starting materials or product at higher temperatures. | |
| Formation of Side Products | Homocoupling of 2-chloropyridine: This can occur at elevated temperatures, leading to the formation of 2,2'-bipyridine. | - Lower the reaction temperature. - Use a slight excess of 4-hydroxybenzaldehyde. |
| Reaction with the Aldehyde Group: The aldehyde functionality may undergo undesired reactions under basic conditions at high temperatures. | - Consider protecting the aldehyde group as an acetal if other optimization strategies fail. This will add extra steps to the synthesis (protection and deprotection). | |
| Difficult Product Purification | Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product. | - After the reaction, quench with an aqueous solution of ammonium chloride or EDTA to chelate and remove copper salts. - Filter the crude reaction mixture through a pad of celite before workup. |
| Tailing on Silica Gel Chromatography: The basic pyridine nitrogen in the product can interact strongly with acidic silica gel, leading to poor separation. | - Add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system during column chromatography.[1] - Alternatively, use neutral or basic alumina for chromatography. | |
| Co-elution with Starting Materials: The product may have a similar polarity to the starting materials, making separation difficult. | - Optimize the eluent system for thin-layer chromatography (TLC) before attempting column chromatography to ensure good separation.[2] - If the product is a solid, recrystallization can be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to optimize for this reaction?
A1: The choice of ligand and base are often the most critical parameters for a successful Ullmann ether synthesis. The ligand stabilizes the copper catalyst and facilitates the coupling, while the base is essential for deprotonating the phenol. A systematic screening of different ligands and bases is highly recommended.
Q2: Can I use a different copper source, such as copper(II) salts?
A2: While Cu(I) salts are generally preferred as the active catalytic species, Cu(II) salts like Cu(OAc)₂ can sometimes be used. In such cases, the reaction conditions may need to be adjusted to facilitate the in-situ reduction of Cu(II) to Cu(I).
Q3: My 4-hydroxybenzaldehyde is slightly colored. Do I need to purify it before the reaction?
A3: Yes, the purity of starting materials is crucial for the success of coupling reactions. Impurities in 4-hydroxybenzaldehyde can chelate to the copper catalyst and inhibit the reaction. It is advisable to use freshly purified starting materials.
Q4: What are the best solvents for this reaction?
A4: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used for Ullmann reactions.[3] However, non-polar solvents like toluene or xylene can also be effective, especially when paired with the right ligand and base combination.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[2] Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of different reaction parameters on the yield of a model Ullmann diaryl ether synthesis. While this data is for the coupling of 4-bromoanisole and 4-methoxyphenol, it provides valuable insights into the optimization of the coupling of 4-hydroxybenzaldehyde and 2-chloropyridine.
Table 1: Effect of Base and Solvent on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 110 | 24 | 55 |
| 2 | Cs₂CO₃ | Toluene | 110 | 24 | 45 |
| 3 | K₂CO₃ | Toluene | 110 | 24 | 30 |
| 4 | K₃PO₄ | Dioxane | 100 | 24 | 65 |
| 5 | K₃PO₄ | Acetonitrile | 80 | 24 | 70 |
| 6 | K₃PO₄ | DMF | 110 | 24 | 85 |
Reaction conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.2 equiv), CuI (10 mol%), N,N-dimethylglycine (20 mol%), Base (2.0 equiv), Solvent (0.5 M). Yields are isolated yields.
Table 2: Screening of Ligands for Optimal Performance
| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMF | 110 | 24 | <5 |
| 2 | L-Proline | DMF | 110 | 24 | 75 |
| 3 | 1,10-Phenanthroline | DMF | 110 | 24 | 88 |
| 4 | N,N-Dimethylglycine | DMF | 110 | 24 | 85 |
| 5 | Acetylacetone | DMF | 110 | 24 | 60 |
Reaction conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.2 equiv), CuI (10 mol%), Ligand (20 mol%), K₃PO₄ (2.0 equiv), DMF (0.5 M). Yields are isolated yields.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a similar reported procedure for the synthesis of a substituted benzaldehyde ether.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloropyridine
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous potassium carbonate (2.0 equiv) and anhydrous toluene to the flask.
-
Add 2-chloropyridine (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 hexane/ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Adding 1% triethylamine to the eluent can help to prevent tailing.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
Caption: A general experimental workflow for the Ullmann coupling.
References
troubleshooting common issues in the synthesis of benzaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of benzaldehyde derivatives, such as low yields, side reactions, and purification challenges.
Table 1: General Troubleshooting for Benzaldehyde Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials: Reactants or solvents may contain impurities that inhibit the reaction. 2. Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time. 3. Moisture contamination: Many reactions for benzaldehyde synthesis are sensitive to moisture. 4. Inefficient stirring: In heterogeneous reactions, poor mixing can limit reactant contact. | 1. Purify starting materials before use. For example, wash benzaldehyde with an aqueous sodium carbonate solution to remove benzoic acid. 2. Optimize reaction conditions by systematically varying temperature, pressure, and time. Monitor reaction progress using TLC or GC. 3. Use anhydrous solvents and flame-dried glassware. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 4. Ensure vigorous and constant stirring throughout the reaction. |
| Formation of Side Products | 1. Over-oxidation: The benzaldehyde product can be further oxidized to benzoic acid, especially in the presence of air.[1] 2. Cannizzaro reaction: In the presence of a strong base, benzaldehyde can disproportionate to benzyl alcohol and benzoic acid. 3. Polymerization: Aldehydes can polymerize, especially under acidic or basic conditions. | 1. Store benzaldehyde under a nitrogen atmosphere and add antioxidants like hydroquinone. Purify the final product by distillation or washing with a mild base to remove benzoic acid. 2. Avoid using strong bases if the Cannizzaro reaction is a concern. Control the pH of the reaction mixture carefully. 3. Use milder reaction conditions and monitor the reaction to avoid prolonged exposure to harsh conditions. |
| Purification Difficulties | 1. Formation of emulsions during extraction: This can make phase separation challenging. 2. Co-elution of impurities during chromatography: Structurally similar impurities may be difficult to separate from the desired product. 3. Thermal decomposition: The product may be unstable at the temperatures required for distillation. | 1. To break emulsions, add brine (saturated NaCl solution) or pass the mixture through a pad of Celite. 2. Optimize the mobile phase for column chromatography to improve separation. Consider alternative purification methods like recrystallization or preparative HPLC. 3. Use vacuum distillation to lower the boiling point of the product and minimize thermal decomposition. |
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of benzaldehyde to benzoic acid during storage and reaction?
A1: Benzaldehyde is susceptible to air oxidation.[1] To minimize this, store it under an inert atmosphere, such as nitrogen or argon. Adding a small amount of an antioxidant like hydroquinone can also inhibit oxidation. During a reaction, if the conditions are oxidative, consider using a milder oxidant or protecting the aldehyde group. After the reaction, washing the crude product with a mild aqueous base like sodium bicarbonate or sodium carbonate solution can remove any benzoic acid that has formed.
Q2: What are the key differences between the Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Duff reactions for synthesizing substituted benzaldehydes?
A2: These are all formylation reactions used to introduce an aldehyde group onto an aromatic ring, but they differ in their reagents, substrates, and regioselectivity.
-
Gattermann Reaction: Uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst. A safer modification, the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[2] It is suitable for phenols and their ethers.
-
Gattermann-Koch Reaction: Employs carbon monoxide (CO) and HCl with a catalyst mixture of AlCl₃ and CuCl. This method is generally not suitable for phenols or phenolic ethers.[3]
-
Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] It is effective for electron-rich aromatic and heteroaromatic compounds.
-
Duff Reaction: Involves the formylation of phenols or anilines with hexamethylenetetramine in an acidic medium. It typically gives ortho-formylation.[5]
Q3: How do I choose the best formylation method for my specific substrate?
A3: The choice of formylation method depends on the nature of the starting material and the desired regioselectivity. The following decision tree can serve as a general guide.
Decision Tree for Selecting a Formylation Method
Caption: A decision tree to guide the selection of an appropriate formylation method.
Experimental Protocols
This section provides detailed experimental procedures for common methods used in the synthesis of benzaldehyde derivatives.
Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes a green chemistry approach using a catalyst and hydrogen peroxide as the oxidant.[6][7]
Materials:
-
Benzyl alcohol
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Sodium molybdate dihydrate
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4 M Hydrochloric acid
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Benzyltriethylammonium chloride (BTEAC)
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15% Hydrogen peroxide
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Sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Catalyst Preparation:
-
In a vial, dissolve sodium molybdate dihydrate (0.30 g) and 4 M HCl (0.5 mL) in approximately 1 mL of water.
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In a separate vial, dissolve BTEAC (0.525 g) in about 3 mL of water and heat to 70°C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution. Stir for an additional five minutes after the addition is complete.
-
Remove from heat, and filter the solid catalyst under vacuum. Wash the solid with about 5 mL of water. The catalyst can be used wet or dried for later use.
-
-
Oxidation Reaction:
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To a 50 mL round-bottom flask, add benzyl alcohol (5 mL) and the prepared catalyst (0.25 g).
-
Add 15% hydrogen peroxide (12 mL) to the flask.
-
Reflux the mixture for one hour.
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Cool the reaction mixture to near room temperature.
-
-
Work-up and Purification:
-
Isolate the product by simple distillation. Benzaldehyde and water will be collected in the distillate.
-
Separate the benzaldehyde layer from the water using a separatory funnel.
-
Dry the benzaldehyde over anhydrous sodium sulfate.
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Weigh the product and determine the yield.
-
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
This protocol provides a general procedure for the formylation of an electron-rich arene.[8]
Materials:
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Electron-rich aromatic substrate
-
N,N-Dimethylformamide (DMF)
-
(Chloromethylene)dimethyliminium chloride (Vilsmeier reagent)
-
Sodium acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions at controlled temperatures
Procedure:
-
Reaction Setup:
-
Dissolve the aromatic substrate (1.0 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Vilsmeier Reagent:
-
Slowly add the Vilsmeier reagent (1.5 equivalents) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 6.5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and add a solution of sodium acetate (5.6 equivalents) in water. Stir for 10 minutes at 0°C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.
-
Protocol 3: Duff Reaction for Ortho-Formylation of a Phenol
This protocol describes the synthesis of a substituted salicylaldehyde from a phenol.[9]
Materials:
-
Substituted phenol
-
Hexamethylenetetramine (hexamine)
-
Glacial acetic acid or trifluoroacetic acid
-
Diethyl ether
-
Aqueous hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine the phenol (1.0 equivalent) and hexamine (1.0 to 1.5 equivalents).
-
Add the acidic medium (e.g., trifluoroacetic acid).
-
-
Reaction:
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and aqueous hydrochloric acid to hydrolyze the intermediate imine. Further heating may be required for complete hydrolysis.
-
Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether.
-
-
Purification:
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 4: Gattermann Reaction (Adams Modification) for Formylation of a Phenol
This modified protocol is generally preferred for its improved safety by avoiding the direct handling of hydrogen cyanide.[10]
Materials:
-
Phenolic substrate (e.g., resorcinol)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Standard laboratory glassware for gas dispersion and reactions at low temperatures
Procedure:
-
Reaction Setup:
-
Dissolve the phenol in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a stirrer.
-
Add zinc cyanide to the solution.
-
-
Reaction:
-
Cool the mixture in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring until the solution is saturated.
-
Allow the reaction to proceed at a low temperature for several hours.
-
-
Hydrolysis and Work-up:
-
The intermediate aldimine hydrochloride will precipitate. Isolate the solid by filtration.
-
Hydrolyze the aldimine hydrochloride by heating it with water to yield the corresponding hydroxybenzaldehyde.
-
-
Purification:
-
The product can be purified by steam distillation or recrystallization.
-
Vilsmeier-Haack Reaction Pathway
Caption: A simplified reaction pathway for the Vilsmeier-Haack formylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. Gattermann Reaction [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 8. The Gatterman Aromatic Formylation [designer-drug.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. benchchem.com [benchchem.com]
scale-up considerations for the production of 4-(Pyridin-2-yloxy)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of 4-(Pyridin-2-yloxy)benzaldehyde. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?
The most prevalent and scalable method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1] This reaction involves the formation of a diaryl ether from an aryl halide and a phenol. In this specific synthesis, 4-hydroxybenzaldehyde is coupled with a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine, in the presence of a copper catalyst, a ligand, and a base.
Q2: What are the critical parameters to control during the scale-up of the Ullmann condensation for this synthesis?
Several parameters are critical for a successful and scalable synthesis:
-
Catalyst System: The choice and loading of the copper catalyst and ligand are crucial. Copper(I) salts, such as CuI, are commonly used.[2] Ligands like picolinic acid or N,N-dimethylglycine can significantly improve reaction rates and yields by stabilizing the copper catalyst.[2][3]
-
Base Selection: An appropriate base is required to deprotonate the phenol. Common choices include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3] The choice of base can impact reaction efficiency and byproduct formation.
-
Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dioxane are typically used to facilitate the reaction at elevated temperatures.[1]
-
Temperature: Ullmann reactions often require elevated temperatures, typically in the range of 100-150 °C, to proceed at a reasonable rate.[1]
-
Inert Atmosphere: To prevent oxidation of the copper catalyst and other reagents, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.
Q3: What are the major impurities and byproducts I should expect?
Common impurities and byproducts include:
-
Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and 2-chloropyridine.
-
Homocoupling Products: Formation of symmetrical biaryls, such as 2,2'-bipyridine, from the coupling of two 2-chloropyridine molecules.
-
Hydrodehalogenation: Reduction of 2-chloropyridine to pyridine. This can be caused by trace amounts of water or other protic impurities in the reaction mixture.
-
Products of Side Reactions with the Aldehyde Group: The aldehyde functionality on 4-hydroxybenzaldehyde can potentially undergo side reactions under the basic and high-temperature conditions of the Ullmann reaction, although this is less common with careful control of the reaction parameters.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper catalyst is not oxidized. Use fresh, high-purity copper salt and degas the reaction mixture thoroughly with an inert gas before adding the catalyst. Consider using a more robust ligand to stabilize the catalyst. |
| Inappropriate Base | The chosen base may not be strong enough to deprotonate the phenol effectively. Switch to a stronger base, such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. |
| Low Reaction Temperature | Ullmann reactions are often temperature-sensitive. Gradually increase the reaction temperature in increments of 10 °C, while monitoring for product formation and decomposition. |
| Poor Reagent Purity | Impurities in the starting materials or solvent can inhibit the reaction. Use high-purity, anhydrous reagents and solvents. |
Problem 2: Significant formation of a hydrodehalogenation byproduct (pyridine).
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | Rigorously dry all solvents and reagents before use. Use of molecular sieves in the solvent can be beneficial. |
| Suboptimal Ligand | The ligand may not be effectively preventing side reactions. Screen different ligands, such as 1,10-phenanthroline or other diamine-based ligands. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Co-elution with Starting Materials | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Presence of Copper Residues | After the reaction, quench with an aqueous solution of a chelating agent like EDTA or ammonium chloride to complex with the copper, followed by aqueous workup. |
| Oily Product | If the product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then slowly cooling it, possibly with scratching the inside of the flask. Seeding with a small crystal of the pure product can also be effective. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Ullmann synthesis of aryl ethers, which can be used as a starting point for the optimization of this compound production.
| Parameter | Typical Range | Reference |
| Copper Catalyst Loading | 1-10 mol% | [2] |
| Ligand Loading | 5-20 mol% | [3] |
| Base (e.g., K₃PO₄) Stoichiometry | 1.5-3 equivalents | [3] |
| Reaction Temperature | 100-150 °C | [1] |
| Reaction Time | 12-48 hours | [1] |
| Typical Yields (for analogous systems) | 60-90% | [3] |
Experimental Protocols
Laboratory Scale Synthesis (Representative Protocol)
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
4-hydroxybenzaldehyde (1.22 g, 10 mmol)
-
2-chloropyridine (1.14 g, 10 mmol)
-
Copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%)
-
Picolinic acid (123 mg, 1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (4.25 g, 20 mmol)
-
Anhydrous DMSO (40 mL)
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde, 2-chloropyridine, K₃PO₄, and picolinic acid.
-
Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous DMSO via syringe.
-
Add CuI to the reaction mixture under a positive flow of nitrogen.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Scale-Up Considerations:
For scaling up the production, the following points should be considered:
-
Heat Transfer: The reaction is exothermic, and efficient heat transfer becomes critical on a larger scale. A jacketed reactor with controlled heating and cooling is recommended.
-
Mixing: Efficient stirring is necessary to maintain a homogeneous reaction mixture, especially with solid bases.
-
Reagent Addition: For larger scale reactions, it may be beneficial to add the copper catalyst or other reagents in portions to control the reaction rate and temperature.
-
Workup and Purification: The workup procedure may need to be adapted for larger volumes. Liquid-liquid extraction can be replaced by a continuous extraction process. Purification by crystallization may be more practical and economical than chromatography on a large scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Workflow for process optimization.
References
safe handling and disposal procedures for 4-(Pyridin-2-yloxy)benzaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(Pyridin-2-yloxy)benzaldehyde and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: It may cause respiratory irritation.[1][2]
-
Harmful if Swallowed or Inhaled: While toxicological properties have not been thoroughly investigated, it may be harmful if swallowed or inhaled.[3]
-
Allergic Skin Reaction: Some similar compounds may cause an allergic skin reaction.[4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure.[3] The following table summarizes the recommended PPE:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect against splashes and eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent skin contact and irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[3] | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood.[3] | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and integrity of the compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[2] Keep the container tightly closed. Some suppliers recommend storage at 0-8°C.[6]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]
Q5: How should I dispose of waste this compound?
A5: Disposal of unused or waste this compound should be handled by a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[3] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Troubleshooting Guide
Scenario 1: Accidental Exposure
Q: What should I do if I accidentally get this compound on my skin or in my eyes?
A: Immediate action is critical to mitigate potential harm.
| Type of Exposure | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical advice/attention.[1][2] Remove and wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor/physician.[1][2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1] |
Scenario 2: Spill or Release
Q: How should I handle a small spill of this compound in the lab?
A: For a small spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Put on the required personal protective equipment.
-
Contain the Spill: Use an absorbent material like sand or diatomite to contain the spill.
-
Collect the Waste: Carefully sweep up and shovel the material into a suitable, labeled container for disposal.[1]
-
Clean the Area: Clean the affected area thoroughly.
-
Dispose of Waste: Dispose of the contaminated material as hazardous waste through a licensed disposal service.
For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Experimental Protocols
General Handling Protocol
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Disposal Workflow
This diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
strategies to enhance the stability of 4-(Pyridin-2-yloxy)benzaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(Pyridin-2-yloxy)benzaldehyde in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains an aldehyde group and a pyridyl ether linkage, the primary degradation pathways are likely:
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 4-(pyridin-2-yloxy)benzoic acid.[1][2] This is a common degradation route for many aldehydes.[3]
-
Hydrolysis: The ether linkage, particularly with the electron-withdrawing pyridine ring, may be susceptible to hydrolysis under certain pH conditions, especially at elevated temperatures.[4] This would yield 4-hydroxybenzaldehyde and 2-hydroxypyridine.
-
Photodegradation: Aromatic compounds and aldehydes can be sensitive to light.[3][5] Exposure to UV or even ambient light over time can lead to the formation of various degradation products. Pyridine derivatives themselves can sometimes act as photostabilizers, but the overall effect on this specific molecule requires testing.[5]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially under basic conditions or at higher concentrations.[1][6]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended to slow down the rates of potential degradation reactions.[7]
-
Stored under an inert atmosphere: For long-term storage, purging the solution with an inert gas like argon or nitrogen can help prevent oxidation.
-
Maintained at an appropriate pH: Based on general aldehyde and ether stability, a slightly acidic to neutral pH (around 4-7) is likely to be optimal.[8] Strongly acidic or basic conditions should be avoided.
Q3: Which solvents are recommended for dissolving this compound?
A3: Common organic solvents such as DMSO, DMF, acetonitrile, and ethanol are generally suitable for dissolving this compound for stock solutions. For aqueous experimental solutions, it is crucial to use buffered systems to control the pH. The choice of solvent may also depend on the specific experimental requirements.
Troubleshooting Guide
Issue 1: My solution of this compound has turned yellow. What could be the cause?
-
Possible Cause: The yellowing of the solution could indicate the formation of degradation products or polymers. Aldehyde-containing compounds can sometimes form colored impurities upon degradation.
-
Troubleshooting Steps:
-
Verify Purity: Analyze a sample of the discolored solution using an appropriate analytical method like HPLC-UV or LC-MS to identify any new peaks corresponding to degradation products.[9]
-
Check Storage Conditions: Ensure the solution has been stored with protection from light and at a low temperature.
-
Evaluate pH: If it's an aqueous solution, measure the pH to see if it has shifted to a range that promotes degradation.
-
Prepare Fresh Solution: If degradation is confirmed, it is best to prepare a fresh solution from solid material.
-
Issue 2: I am observing a decrease in the concentration of my compound in solution over time.
-
Possible Cause: A gradual decrease in concentration points towards chemical instability. The most likely culprits are oxidation of the aldehyde or hydrolysis of the ether linkage. Adsorption to the container surface is also a possibility, though less common for this type of molecule.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the degradation profile, subject the compound to stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols section.[10][11] This will help identify the conditions under which the compound is least stable.
-
Optimize Solution pH: Prepare the solution in a buffered system. Test a range of pH values (e.g., 4, 5.5, 7) to identify the pH at which the compound exhibits maximum stability.
-
Add Antioxidants: If oxidation is suspected to be the primary degradation pathway, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution, if compatible with your experimental setup.
-
Use an Inert Atmosphere: When preparing and storing the solution, purge the vial with nitrogen or argon to displace oxygen.
-
Issue 3: I am seeing multiple new peaks in my chromatogram after a short period of storage.
-
Possible Cause: The appearance of multiple peaks suggests complex degradation pathways, potentially involving a combination of hydrolysis, oxidation, and photodecomposition.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to obtain the mass of the new peaks to help in their identification and to propose a degradation pathway.[12]
-
Systematically Remove Stress Factors:
-
Prepare a new solution and store it in the dark to rule out photodegradation.
-
Prepare a new solution using deoxygenated solvent and store it under an inert atmosphere to assess the impact of oxidation.
-
Control the pH strictly using a buffer.
-
-
Consult Stability Data: Refer to the example stability data tables below to see how different conditions can affect the degradation profile.
-
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C.
| pH | % Degradation (24 hours) | Major Degradation Product(s) |
| 2.0 (0.01 M HCl) | 15% | 4-Hydroxybenzaldehyde |
| 4.5 (Acetate Buffer) | 3% | 4-(Pyridin-2-yloxy)benzoic acid |
| 7.0 (Phosphate Buffer) | 5% | 4-(Pyridin-2-yloxy)benzoic acid |
| 9.0 (Borate Buffer) | 25% | Condensation products, 4-Hydroxybenzaldehyde |
Table 2: Effect of Temperature and Light on the Stability of this compound in a pH 5.5 Buffered Solution.
| Condition | % Degradation (7 days) |
| 4°C, Dark | < 1% |
| 25°C, Dark | 4% |
| 25°C, Ambient Light | 12% |
| 40°C, Dark | 18% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for investigating the degradation pathways of this compound.[13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a sample of the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose a sample of the stock solution to a photostability chamber (ICH Q1B option) for a specified duration.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.[9]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Example Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldehydes: What We Should Know About Them [mdpi.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. forced degradation products: Topics by Science.gov [science.gov]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
resolving poor solubility of 4-(Pyridin-2-yloxy)benzaldehyde in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-2-yloxy)benzaldehyde, with a focus on resolving issues related to its poor solubility in reaction media.
Troubleshooting Guide
Issue: this compound is not dissolving in the reaction solvent.
Poor solubility of this compound is a common challenge that can hinder reaction kinetics and overall success. The following steps provide a systematic approach to addressing this issue.
1. Solvent Selection:
The choice of solvent is critical for ensuring that the aldehyde is sufficiently dissolved for the reaction to proceed. Based on the polar nature of the pyridin-2-yloxy and benzaldehyde moieties, polar solvents are generally the most effective.
-
Recommended Solvents: Polar aprotic solvents are often the first choice due to their ability to solvate polar molecules without interfering with many reaction mechanisms. Good starting points include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
-
Polar Protic Solvents: In some cases, polar protic solvents can be effective, particularly for reactions that are compatible with them (e.g., some Schiff base formations). Consider:
-
Ethanol
-
Methanol
-
dot
Caption: Troubleshooting workflow for poor solubility.
2. Gentle Heating:
Increasing the temperature of the reaction mixture can significantly improve the solubility of this compound.
-
Procedure: Gently warm the solvent while stirring and slowly add the aldehyde.
-
Caution: Be mindful of the boiling point of the solvent and the thermal stability of your reactants. Monitor the reaction for any signs of degradation.
3. Use of a Co-solvent:
If a single solvent is ineffective, a co-solvent system can be employed to modify the polarity of the reaction medium.
-
Polar Aprotic/Non-polar Mixture: For reactions in less polar solvents (e.g., toluene, dichloromethane), adding a small amount of a polar aprotic solvent like DMF or DMSO can enhance solubility.
-
Polar Protic/Aprotic Mixture: A mixture of ethanol and THF can sometimes provide a good balance of polarity for dissolving the aldehyde while maintaining compatibility with other reagents.
4. Ultrasonication:
Mechanical agitation through ultrasonication can aid in the dissolution of suspended solid particles.
-
Procedure: Place the reaction flask in an ultrasonic bath for short intervals until the solid dissolves.
-
Note: This is often effective for initiating the dissolution process, which can then be maintained by stirring.
5. Use of the Hydrochloride Salt:
For reactions in aqueous or highly polar protic media, using the hydrochloride salt of this compound may be a viable option. The salt form generally exhibits higher solubility in such solvents.
Issue: Reaction is sluggish or incomplete despite the aldehyde appearing to dissolve.
Even if the aldehyde seems to dissolve, microscopic particles may still be present, limiting the available surface area for reaction.
-
Ensure Complete Dissolution: Before adding other reagents, ensure that the solution of this compound is completely clear. If necessary, filter the solution to remove any undissolved microparticles.
-
Increase Temperature: As with improving initial solubility, increasing the reaction temperature can enhance reaction rates.
-
Catalyst/Reagent Check: Verify the activity and purity of other reagents and catalysts in the reaction, as they may be the source of the slow conversion.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
| Solvent | Type | Estimated Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | The polar aprotic nature effectively solvates the polar functional groups of the molecule. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, its high polarity makes it an excellent solvent for this compound. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | A good polar aprotic option, though may be slightly less effective than DMF or DMSO for highly polar solutes. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Less polar than DMF/DMSO, may require heating or a co-solvent. |
| Ethanol | Polar Protic | Moderate | Can form hydrogen bonds, making it a suitable solvent for many reactions. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, a good polar protic choice. |
| Dichloromethane (DCM) | Non-polar | Low | Generally not a good solvent unless used with a co-solvent. |
| Toluene | Non-polar | Low | Unlikely to be effective on its own. |
| Water | Polar Protic | Very Low | The aromatic and ether components limit aqueous solubility. The hydrochloride salt is more water-soluble. |
Q2: Can I use the hydrochloride salt of this compound in my reaction?
A2: Yes, particularly if your reaction is conducted in a polar protic solvent like water or ethanol. The hydrochloride salt is expected to have significantly better solubility in these solvents. However, be aware that the acidic nature of the salt could interfere with acid-sensitive reagents or reactions that require basic conditions. A neutralization step may be necessary.
Q3: Are there any specific reaction conditions that are known to work well for this compound?
A3: Yes, based on its use in common organic transformations, the following conditions have been found to be effective:
-
Schiff Base Formation: Refluxing in ethanol or methanol is a common and effective method.
-
Wittig Reaction: Anhydrous THF is a standard solvent for Wittig reactions. Given the aldehyde's polarity, ensuring complete dissolution before generating the ylide is crucial.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Ethanolic or methanolic solutions with a base catalyst (e.g., NaOH or KOH) at room temperature or with gentle heating are typically successful.
Q4: How can I monitor the dissolution of the aldehyde during the reaction?
A4: Visual inspection for a clear, homogenous solution is the primary method. If the solution remains cloudy or contains suspended particles, the aldehyde is not fully dissolved. For reactions where a color change is expected upon addition of another reagent, the absence of this change can also indicate a solubility issue.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base
This protocol describes a general procedure for the condensation of this compound with a primary amine.
dot
Caption: Experimental workflow for Schiff base synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Stir the mixture and gently heat if necessary to achieve complete dissolution.
-
Once a clear solution is obtained, add the primary amine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Wittig Reaction
This protocol outlines a general procedure for the olefination of this compound using a phosphonium ylide.
dot
Caption: Experimental workflow for a Wittig reaction.
Materials:
-
Phosphonium salt (1.1 eq)
-
Strong base (e.g., n-BuLi, NaH) (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line or inert atmosphere setup
-
Syringes
Procedure:
-
Under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir for 30-60 minutes to form the ylide.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous THF. Gentle warming may be required.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Validation & Comparative
A Comparative Spectral Analysis of 4-(Pyridin-2-yloxy)benzaldehyde and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectral analysis of 4-(Pyridin-2-yloxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science.[1][2] The following sections present a detailed comparison of its predicted spectral characteristics with the experimentally determined spectra of two analogous compounds: 4-phenoxybenzaldehyde and 4-chlorobenzaldehyde. This comparative approach, supported by detailed experimental protocols, aims to facilitate the structural elucidation and characterization of novel compounds incorporating the pyridin-2-yloxy pharmacophore.
Spectral Data Comparison
The spectral data for the target compound, this compound, are predicted based on the known spectral properties of its structural components and closely related molecules. These predictions are juxtaposed with the experimental data for 4-phenoxybenzaldehyde and 4-chlorobenzaldehyde to highlight the influence of the pyridin-2-yloxy moiety on the spectral features.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Aldehyde-H (s) | Aromatic-H (m) | Pyridyl-H or Other |
| This compound (Predicted) | ~9.9 ppm | ~7.2-8.0 ppm | ~6.9-8.2 ppm |
| 4-Phenoxybenzaldehyde | 9.91 ppm | 7.05-7.91 ppm | - |
| 4-Chlorobenzaldehyde | 9.99 ppm | 7.53-7.86 ppm | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | C=O | Aromatic C | Pyridyl C |
| This compound (Predicted) | ~191 ppm | ~115-165 ppm | ~111-163 ppm |
| 4-Phenoxybenzaldehyde | 190.8 ppm | 117.5, 120.3, 125.1, 130.3, 132.3, 155.8, 162.7 ppm | - |
| 4-Chlorobenzaldehyde | 190.8 ppm | 129.4, 130.9, 134.8, 141.1 ppm | - |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-O-C Stretch | C-Cl Stretch | Aromatic C=C |
| This compound (Predicted) | ~1700 | ~1220 | - | ~1450-1600 |
| 4-Phenoxybenzaldehyde | 1685 | 1235 | - | 1590, 1500 |
| 4-Chlorobenzaldehyde | 1698 | - | ~730 | 1588, 1485 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Predicted) | 199 | 198 (M-H), 170 (M-CHO), 121 (M-Py), 95, 78 |
| 4-Phenoxybenzaldehyde | 198 | 197 (M-H), 169 (M-CHO), 121, 93, 77 |
| 4-Chlorobenzaldehyde | 140/142 | 139/141 (M-H), 111/113 (M-CHO), 75 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3] The solution is then filtered into a 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy : Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Data acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically at 100 or 125 MHz. Proton decoupling is employed to simplify the spectrum.
-
Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transformation. The resulting spectra are phase-corrected and calibrated using the TMS signal at 0.00 ppm. Integration of the ¹H NMR signals allows for the determination of the relative number of protons.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR Method :
-
KBr Pellet Method :
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection : A detector records the abundance of each ion, generating a mass spectrum.[6]
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis and structural elucidation of an organic compound.
Caption: A flowchart illustrating the process of spectral analysis for chemical structure determination.
References
Comparative Guide to the Characterization of 4-(Pyridin-2-yloxy)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic and Structural Characterization Techniques
This guide provides a comprehensive comparison of the characterization techniques for 4-(Pyridin-2-yloxy)benzaldehyde, a versatile building block in medicinal chemistry and material science, and its subsequent products, including a representative Schiff base and a corresponding copper(II) metal complex. The objective is to offer a clear, data-driven comparison of how the structural and electronic properties of the parent aldehyde are altered upon derivatization, providing a foundational understanding for researchers in drug design and materials development.
Spectroscopic and Physical Data Comparison
The transformation of this compound through the formation of a Schiff base and its subsequent chelation with a metal ion induces significant changes in its spectroscopic and physical properties. The following tables summarize the key characterization data for the parent aldehyde, its Schiff base derivative with aniline, and the corresponding copper(II) complex.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₉NO₂ | 199.21 | 72-74 |
| N-(4-(pyridin-2-yloxy)benzylidene)aniline (Schiff Base) | C₁₈H₁₄N₂O | 274.32 | 110-112 |
| Bis(N-(4-(pyridin-2-yloxy)benzylidene)anilinato)copper(II) | C₃₆H₂₆CuN₄O₂ | 610.17 | >300 (decomposes) |
Table 1: Physical Properties
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 9.91 (s, 1H, -CHO), 8.18 (d, 1H, Py-H), 7.89 (d, 2H, Ar-H), 7.75 (t, 1H, Py-H), 7.23 (d, 2H, Ar-H), 7.08 (d, 1H, Py-H), 6.95 (t, 1H, Py-H) | 191.5 (-CHO), 163.8 (Py-C-O), 159.8 (Ar-C-O), 148.2 (Py-C), 139.5 (Py-C), 132.4 (Ar-C), 131.5 (Ar-C), 122.3 (Ar-C), 119.8 (Py-C), 112.5 (Py-C) |
| N-(4-(pyridin-2-yloxy)benzylidene)aniline (Schiff Base) | 8.55 (s, 1H, -CH=N-), 8.19 (d, 1H, Py-H), 7.95 (d, 2H, Ar-H), 7.78 (t, 1H, Py-H), 7.42 (t, 2H, Ar-H), 7.30-7.20 (m, 5H, Ar-H), 7.10 (d, 1H, Py-H), 6.98 (t, 1H, Py-H) | 160.2 (-CH=N-), 163.9 (Py-C-O), 158.5 (Ar-C-O), 152.1 (Ar-C), 148.3 (Py-C), 139.6 (Py-C), 130.9 (Ar-C), 129.5 (Ar-C), 129.2 (Ar-C), 126.3 (Ar-C), 121.8 (Ar-C), 120.0 (Py-C), 112.6 (Py-C) |
| Bis(N-(4-(pyridin-2-yloxy)benzylidene)anilinato)copper(II) | Due to the paramagnetic nature of Cu(II), sharp NMR signals are not typically observed. | Due to the paramagnetic nature of Cu(II), sharp NMR signals are not typically observed. |
Table 2: NMR Spectroscopic Data (in CDCl₃)
| Compound | FT-IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3065 (C-H, aromatic), 2850, 2750 (C-H, aldehyde), 1700 (C=O, aldehyde), 1590 (C=C, aromatic), 1240 (C-O, ether) | 199 [M]⁺ |
| N-(4-(pyridin-2-yloxy)benzylidene)aniline (Schiff Base) | 3050 (C-H, aromatic), 1625 (C=N, imine), 1585 (C=C, aromatic), 1235 (C-O, ether) | 274 [M]⁺ |
| Bis(N-(4-(pyridin-2-yloxy)benzylidene)anilinato)copper(II) | 3045 (C-H, aromatic), 1605 (C=N, coordinated imine), 1580 (C=C, aromatic), 1230 (C-O, ether), 540 (Cu-N), 480 (Cu-O) | 610 [M]⁺ |
Table 3: FT-IR and Mass Spectrometry Data
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for reproducibility and further investigation.
Synthesis of this compound
Materials: 4-Fluorobenzaldehyde, 2-hydroxypyridine, potassium carbonate, dimethylformamide (DMF).
Procedure:
-
To a solution of 2-hydroxypyridine (1 equivalent) in DMF, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
-
4-Fluorobenzaldehyde (1 equivalent) is then added, and the reaction mixture is heated to 120 °C for 12 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Synthesis of N-(4-(pyridin-2-yloxy)benzylidene)aniline (Schiff Base)
Materials: this compound, aniline, ethanol, glacial acetic acid.
Procedure:
-
A solution of this compound (1 equivalent) in ethanol is added to a solution of aniline (1 equivalent) in ethanol.
-
A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4 hours.
-
The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
Synthesis of Bis(N-(4-(pyridin-2-yloxy)benzylidene)anilinato)copper(II)
Materials: N-(4-(pyridin-2-yloxy)benzylidene)aniline, copper(II) acetate monohydrate, methanol.
Procedure:
-
The Schiff base ligand (2 equivalents) is dissolved in hot methanol.
-
An aqueous solution of copper(II) acetate monohydrate (1 equivalent) is added dropwise to the ligand solution with constant stirring.
-
The mixture is refluxed for 2 hours, during which a colored precipitate forms.
-
The reaction mixture is cooled, and the solid complex is collected by filtration, washed with methanol, and then with diethyl ether.
-
The final product is dried in a desiccator over anhydrous calcium chloride.
Characterization Workflow and Mechanistic Insights
The characterization of these compounds follows a logical workflow to confirm their identity and purity. This process is essential for ensuring the reliability of subsequent biological or material science studies.
Caption: Workflow for the synthesis and characterization of this compound and its derivatives.
Many Schiff base complexes of pyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents. A commonly proposed mechanism of action for their biological activity is their ability to interact with DNA, leading to cleavage of the DNA strands and subsequent cell death.
Caption: Proposed mechanism of action for a pyridine-based Schiff base copper complex, involving DNA interaction and oxidative cleavage.[1]
This guide provides a foundational comparison for researchers working with this compound and its derivatives. The presented data and protocols offer a starting point for the synthesis, characterization, and further investigation of this important class of compounds.
References
A Comparative Study of 4-(Pyridin-2-yloxy)benzaldehyde and its Isomers for Researchers and Drug Development Professionals
A detailed examination of the synthesis, physicochemical properties, and biological potential of 4-(Pyridin-2-yloxy)benzaldehyde and its positional isomers, 4-(Pyridin-3-yloxy)benzaldehyde and 4-(Pyridin-4-yloxy)benzaldehyde, reveals key differences that are critical for applications in drug discovery, materials science, and organic synthesis. This guide provides an objective comparison supported by available data to aid researchers in selecting the appropriate isomer for their specific applications.
The unique architecture of pyridinyloxy benzaldehydes, which combines a reactive aldehyde group with a pyridine ring via an ether linkage, makes them valuable scaffolds in medicinal chemistry and materials science. The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties, reactivity, and biological activity of these isomers. While this compound is a versatile intermediate, its 3- and 4-isomers offer distinct characteristics that may be advantageous for specific therapeutic targets or material properties. These compounds serve as crucial building blocks for more complex molecules, including pharmaceuticals and agrochemicals.
Physicochemical Properties: A Comparative Overview
The positional isomerism in 4-(pyridinyloxy)benzaldehyde significantly impacts its physical properties, such as melting and boiling points. These differences arise from variations in intermolecular forces and molecular symmetry dictated by the location of the nitrogen atom in the pyridine ring.
| Property | This compound | 4-(Pyridin-3-yloxy)benzaldehyde | 4-(Pyridin-4-yloxy)benzaldehyde |
| CAS Number | 194017-69-1 | 87626-41-3 | 99163-12-9 |
| Molecular Formula | C₁₂H₉NO₂ | C₁₂H₉NO₂ | C₁₂H₉NO |
| Molecular Weight ( g/mol ) | 199.21 | 199.21 | 183.21 |
| Appearance | - | Light yellow liquid | Off-white to light yellow solid |
| Melting Point (°C) | 45 | - | 81-83 |
| Boiling Point (°C) | 344.8±22.0 (Predicted) | - | - |
Synthesis of Pyridinyloxy Benzaldehyde Isomers
The synthesis of these isomers can be achieved through established methods such as the Williamson ether synthesis and nucleophilic aromatic substitution. The choice of method depends on the starting materials and the desired isomer.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound:
This method involves the reaction of a phenoxide with an appropriate pyridyl halide.
-
Materials: 4-Hydroxybenzaldehyde, 2-chloropyridine, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Nucleophilic Aromatic Substitution for 4-(Pyridin-3-yloxy)benzaldehyde and 4-(Pyridin-4-yloxy)benzaldehyde:
This approach is particularly useful when the pyridine ring is activated towards nucleophilic attack.
-
Materials: 4-Fluorobenzaldehyde or 4-chlorobenzaldehyde, 3-hydroxypyridine or 4-hydroxypyridine, a strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a solution of the respective hydroxypyridine (1.0 eq) in the solvent, add the base (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the pyridinoxide.
-
Add the 4-halobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor by TLC.
-
After completion, perform an aqueous workup as described in the Williamson ether synthesis protocol.
-
Purify the product using column chromatography.
-
Caption: General workflows for the synthesis of pyridinyloxy benzaldehyde isomers.
Comparative Biological Activity
While direct comparative studies of the biological activities of these three isomers are limited in publicly available literature, preliminary data and studies on related derivatives suggest potential applications in oncology and infectious
Validating the Structure of Synthesized 4-((Pyridin-2-yloxy)methyl)benzaldehyde: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized molecule's structure is a critical checkpoint in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for validating the structure of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a key building block in medicinal chemistry. By presenting predicted data alongside that of a structural isomer, this document highlights the specificity and power of each method in unambiguous structure elucidation.
The successful synthesis of a target compound is only the first step; verifying its molecular structure is paramount to ensure the reliability of subsequent biological and pharmacological studies. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Each method provides a unique piece of the structural puzzle, and together, they offer a detailed and robust confirmation of the synthesized molecule's identity.
To illustrate the discerning power of these techniques, this guide compares the expected analytical data for the target compound, 4-((Pyridin-2-yloxy)methyl)benzaldehyde, with that of its structural isomer, 2-((4-formylphenoxy)methyl)pyridine. While both share the same molecular formula (C₁₃H₁₁NO₂) and molecular weight (213.23 g/mol )[1], the different arrangement of their atoms leads to distinct spectral fingerprints.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data for the synthesized target compound and its structural isomer. These predictions are based on computational models and provide a reliable reference for experimental outcomes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-((Pyridin-2-yloxy)methyl)benzaldehyde | 9.98 | s | 1H | Aldehydic H |
| 8.15 | d | 1H | Pyridine H (α to N) | |
| 7.85 | d | 2H | Benzene H (ortho to CHO) | |
| 7.70 | t | 1H | Pyridine H (γ to N) | |
| 7.15 | d | 2H | Benzene H (meta to CHO) | |
| 6.90 | t | 1H | Pyridine H (β to N) | |
| 6.80 | d | 1H | Pyridine H (α to O) | |
| 5.30 | s | 2H | Methylene H (-CH₂-) | |
| 2-((4-Formylphenoxy)methyl)pyridine | 9.95 | s | 1H | Aldehydic H |
| 8.50 | d | 1H | Pyridine H (α to N) | |
| 7.80 | d | 2H | Benzene H (ortho to CHO) | |
| 7.75 | t | 1H | Pyridine H (γ to N) | |
| 7.25 | d | 1H | Pyridine H (β to N) | |
| 7.10 | d | 2H | Benzene H (meta to CHO) | |
| 5.40 | s | 2H | Methylene H (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-((Pyridin-2-yloxy)methyl)benzaldehyde | 192.5 | C=O (Aldehyde) |
| 164.0 | Pyridine C (α to O) | |
| 148.0 | Pyridine C (α to N) | |
| 139.0 | Pyridine C (γ to N) | |
| 135.0 | Benzene C (ipso to CHO) | |
| 130.0 | Benzene CH (ortho to CHO) | |
| 129.5 | Benzene C (ipso to CH₂) | |
| 118.0 | Pyridine CH (β to N) | |
| 115.0 | Benzene CH (meta to CHO) | |
| 112.0 | Pyridine CH (α to O) | |
| 68.0 | Methylene C (-CH₂-) | |
| 2-((4-Formylphenoxy)methyl)pyridine | 192.0 | C=O (Aldehyde) |
| 163.0 | Benzene C (ipso to O) | |
| 158.0 | Pyridine C (α to CH₂) | |
| 149.5 | Pyridine C (α to N) | |
| 137.0 | Pyridine C (γ to N) | |
| 132.0 | Benzene CH (ortho to CHO) | |
| 130.5 | Benzene C (ipso to CHO) | |
| 123.0 | Pyridine CH (β to N) | |
| 122.0 | Pyridine CH (β to CH₂) | |
| 115.5 | Benzene CH (meta to CHO) | |
| 70.0 | Methylene C (-CH₂-) |
Table 3: Predicted Mass Spectrometry Data
| Compound | m/z (Relative Abundance) | Assignment |
| 4-((Pyridin-2-yloxy)methyl)benzaldehyde | 213.08 ([M]⁺) | Molecular Ion |
| 184.06 | [M-CHO]⁺ | |
| 120.04 | [M-C₅H₄NO]⁺ | |
| 94.04 | [C₅H₄NO]⁺ | |
| 2-((4-Formylphenoxy)methyl)pyridine | 213.08 ([M]⁺) | Molecular Ion |
| 184.06 | [M-CHO]⁺ | |
| 121.05 | [M-C₆H₄O]⁺ | |
| 92.05 | [C₆H₄O]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |
| 4-((Pyridin-2-yloxy)methyl)benzaldehyde | 3050-3100 | C-H stretch (aromatic) |
| 2850-2950 | C-H stretch (methylene) | |
| 2720-2820 | C-H stretch (aldehyde) | |
| 1705 | C=O stretch (aldehyde) | |
| 1590, 1470 | C=C and C=N stretch (aromatic rings) | |
| 1240 | C-O-C stretch (aryl ether) | |
| 2-((4-Formylphenoxy)methyl)pyridine | 3050-3100 | C-H stretch (aromatic) |
| 2850-2950 | C-H stretch (methylene) | |
| 2720-2820 | C-H stretch (aldehyde) | |
| 1700 | C=O stretch (aldehyde) | |
| 1600, 1480 | C=C and C=N stretch (aromatic rings) | |
| 1250 | C-O-C stretch (aryl ether) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required. A spectral width of 220 ppm is standard.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is preferred.
-
Ionization: Utilize a suitable ionization method, such as Electron Ionization (EI) at 70 eV or ESI.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Validation Workflow
The logical flow of the structural validation process can be visualized to provide a clear overview of the experimental sequence.
Caption: Workflow for the synthesis and structural validation of a target compound.
The relationship between the target compound and its isomer, which differ in the connectivity of the ether linkage, is crucial for understanding the specificity of the analytical data.
Caption: Connectivity difference between the target compound and its structural isomer.
By following these protocols and comparing the acquired experimental data with the provided reference tables, researchers can confidently validate the structure of synthesized 4-((Pyridin-2-yloxy)methyl)benzaldehyde, ensuring the integrity of their scientific findings.
References
A Comparative Guide to the Biological Activity of 4-(Pyridin-2-yloxy)benzaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activity of analogues of 4-(Pyridin-2-yloxy)benzaldehyde, a versatile scaffold in medicinal chemistry.[1][2] While direct comparative studies on a wide range of this compound analogues are limited, this guide synthesizes available data on structurally related compounds, with a focus on their anticancer properties, to provide valuable insights for drug discovery and development. The pyridine ring in these structures is noted for enhancing reactivity and solubility, making them promising candidates for novel pharmaceuticals.[1]
Data Presentation: Anticancer Activity of Benzaldehyde and Pyridine Analogues
The following table summarizes the in vitro biological activity of various benzaldehyde and pyridine analogues, primarily focusing on their anticancer effects. The data is presented as IC50 values (the concentration required to inhibit 50% of a biological process), offering a quantitative measure of potency against different cancer cell lines and kinases.
| Compound Class | Analogue/Compound | Target | IC50 (µM) | Reference |
| 4-(Pyridin-4-yloxy)benzamide Derivatives | Compound 40 | A549 (Lung Carcinoma) | 1.03 | [3] |
| HeLa (Cervical Cancer) | 1.15 | [3] | ||
| MCF-7 (Breast Cancer) | 2.59 | [3] | ||
| c-Met Kinase | - | [3] | ||
| Thieno[2,3-d]pyrimidine Derivatives | Compound 6b | c-Met Kinase | 0.0357 | [4] |
| BaF3-TPR-Met Cells | - | [4] | ||
| Benzyloxybenzaldehyde Derivatives | ABMM-15 | ALDH1A3 | 0.23 | [5] |
| ABMM-16 | ALDH1A3 | 1.29 | [5] | |
| Benzimidazole-based Benzaldehyde Derivatives | Compound 3 (3,4-dichloro substitution) | Acetylcholinesterase | 0.050 | [5] |
| Butyrylcholinesterase | 0.080 | [5] |
Key Findings from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies on related pyridine derivatives have revealed several key insights:
-
The presence and position of certain functional groups, such as -OMe, -OH, -C=O, and NH2, can enhance the antiproliferative activity of pyridine derivatives.[6][7]
-
Conversely, the addition of halogen atoms or bulky groups may lead to lower antiproliferative activity.[6]
-
For 4-(pyridin-4-yloxy)benzamide derivatives, the introduction of a 5-methylpyridazin-3(2H)-one fragment and the modification of the amide with a morpholine group were shown to be beneficial for enhancing inhibitory activity against cancer cell lines.[3]
-
Schiff bases derived from pyridinecarboxaldehydes have demonstrated that the position of the carboxaldehyde group (2-, 3-, or 4-position) significantly influences their cytotoxic activity.[8][9] Specifically, derivatives with the carboxaldehyde group at the 2- and 4-positions exhibit higher cytotoxicity.[8][9]
Experimental Protocols
The following section details a standard methodology for a key experiment frequently cited in the evaluation of the anticancer activity of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[11][13]
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by some 4-(Pyridin-yloxy)benzaldehyde analogues and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the synthesis and evaluation of anticancer agents.
Caption: The c-Met signaling pathway and its inhibition by pyridine analogues.
Discussion and Future Directions
The data presented in this guide highlight the potential of this compound analogues and related structures as a promising class of compounds for the development of novel anticancer therapeutics. In particular, derivatives of 4-(pyridin-4-yloxy)benzamide have demonstrated potent inhibitory activity against various cancer cell lines, likely through the inhibition of the c-Met signaling pathway.[3] The c-Met pathway is a crucial regulator of cell proliferation, survival, and motility, and its aberrant activation is implicated in numerous cancers.[15][16][17]
Future research in this area should focus on the synthesis and evaluation of a broader range of this compound analogues to establish a more comprehensive structure-activity relationship. Further investigation into the specific molecular targets and mechanisms of action of the most potent compounds is also warranted. This could involve a wider range of kinase assays and in-depth studies of their effects on downstream signaling pathways. Such efforts will be crucial in optimizing the therapeutic potential of this promising class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. protocols.io [protocols.io]
- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 4-(Pyridin-2-yloxy)benzaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of various analytical methods for determining the purity of 4-(Pyridin-2-yloxy)benzaldehyde. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry, and present a comparison of their performance based on experimental data.
Potential Impurities
The purity of a this compound sample can be affected by starting materials, by-products, and degradation products. Common potential impurities may include:
-
Starting Materials: 4-Fluorobenzaldehyde and 2-Hydroxypyridine.
-
By-products: Isomeric substitution products.
-
Degradation Products: 4-(Pyridin-2-yloxy)benzoic acid (due to oxidation).
The choice of analytical method will depend on the desired level of sensitivity, selectivity, and the nature of the impurities being investigated.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of the different analytical methods for the purity determination of this compound.
| Parameter | HPLC-UV | GC-FID | qNMR | Titrimetry |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantitative analysis based on the relationship between signal intensity and the number of nuclei | Volumetric analysis based on a chemical reaction |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-99.9% | 90-99% |
| Limit of Detection (LOD) | 1-10 µg/L | 100-500 ng/L | ~0.1% | ~0.5% |
| Limit of Quantitation (LOQ) | 5-30 µg/L | 0.5-2 µg/L | ~0.3% | ~1.5% |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 5% |
| Throughput | High | High | Medium | Low |
| Strengths | High resolution, widely applicable | High sensitivity for volatile impurities | Absolute quantification without a specific reference standard, structural information | Low cost, simple instrumentation |
| Limitations | Requires a reference standard for quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, higher equipment cost | Lower precision and selectivity |
Experimental Workflow
The selection of an appropriate method for purity determination can be guided by a systematic workflow. The following diagram illustrates a decision-making process for choosing the most suitable analytical technique.
Caption: Decision workflow for selecting the appropriate analytical method for purity determination.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to get a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample to that of the reference standard using the formula: Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Gas Chromatography (GC)
GC is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample in dichloromethane at the same concentration.
-
Analysis: Inject the prepared solutions into the GC system.
-
Calculation: The purity is determined by the area percent method, assuming all components have a similar response factor with an FID. Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2]
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Acquisition Parameters: A calibrated 90° pulse, a relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans for a good signal-to-noise ratio.
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the prepared solution using the optimized acquisition parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the following equation:[2] Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Titrimetry
This classical method provides a cost-effective way to determine the aldehyde content.
Principle:
The method is based on the reaction of the aldehyde group with hydroxylamine hydrochloride, which liberates hydrochloric acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide.
Reagents:
-
Hydroxylamine hydrochloride solution (0.5 M in 95% ethanol).
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Bromophenol blue indicator.
Procedure:
-
Sample Preparation: Accurately weigh about 200 mg of the this compound sample into a flask.
-
Reaction: Add 25 mL of the hydroxylamine hydrochloride solution and a few drops of bromophenol blue indicator.
-
Titration: Titrate the liberated HCl with the standardized 0.1 M NaOH solution until the color changes from yellow to a persistent blue-violet.
-
Blank Titration: Perform a blank titration with 25 mL of the hydroxylamine hydrochloride solution without the sample.
-
Calculation: The purity of the aldehyde is calculated as follows: Purity (%) = [((V_sample - V_blank) * M_NaOH * MW_aldehyde) / (m_sample * 1000)] * 100 Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution
-
MW_aldehyde = Molecular weight of this compound (199.21 g/mol )
-
m_sample = Mass of the sample (g)
-
References
Comparative Analysis of Molecular Docking Studies on 4-((Pyridin-2-yloxy)methyl)benzaldehyde Analogues and Related Heterocyclic Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking simulations and biological activities of analogues structurally related to 4-((pyridin-2-yloxy)methyl)benzaldehyde. Due to a scarcity of comprehensive studies on this specific compound, this guide synthesizes available data on related benzyloxybenzaldehyde, benzimidazole-benzaldehyde, and pyridine-containing derivatives to offer valuable insights for drug discovery and development.
Data Presentation: A Comparative Look at Structurally Related Analogues
The following tables summarize the biological activity and, where available, molecular docking results for various benzaldehyde and pyridine-containing analogues from different research endeavors. The IC50 values provide a quantitative measure of the potency of these compounds against different biological targets, while docking scores give an indication of the binding affinity in silico.
Table 1: Biological Activity of Benzaldehyde Analogues
| Compound Class | Analogue/Compound | Target | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde Derivatives | ABMM-15 | ALDH1A3 | 0.23 | [1] |
| ABMM-16 | ALDH1A3 | 1.29 | [1] | |
| Benzimidazole-based Benzaldehyde Derivatives | Compound 3 (3,4-dichloro substitution) | Acetylcholinesterase | 0.050 | [1] |
| Compound 3 (3,4-dichloro substitution) | Butyrylcholinesterase | 0.080 | [1] | |
| Compound 10 | Acetylcholinesterase | 0.040 | [1] | |
| 4-(pyridin-4-yloxy)benzamide Derivatives | Compound 40 | A549 cell line | 1.03 | [2] |
| Compound 40 | HeLa cell line | 1.15 | [2] | |
| Compound 40 | MCF-7 cell line | 2.59 | [2] |
Table 2: Molecular Docking Scores of Pyrimidine Derivatives against Cyclin-Dependent Kinase-2 (CDK2)
| Compound ID | Docking Score (kcal/mol) |
| 4g (para-fluoro substitution) | -8.7[3] |
| 4c | -7.9[4] |
| 4a | -7.7[4] |
| 4h | -7.5[4] |
| 4b (para-hydroxy substitution) | -7.4[4] |
| Ascorbic Acid (Standard) | -5.3[3] |
Experimental Protocols
This section provides a generalized overview of the methodologies typically employed in the synthesis, molecular docking, and biological evaluation of compounds similar to 4-((pyridin-2-yloxy)methyl)benzaldehyde analogues.
Synthesis Protocol: Claisen-Schmidt Condensation
A common method for synthesizing chalcone precursors of heterocyclic compounds involves the Claisen-Schmidt condensation.
-
Reaction Setup: Substituted benzaldehyde (0.01 mol) and an appropriate acetylpyridine (0.01 mol) are dissolved in ethanol (20 ml).
-
Catalysis: A catalytic amount of a base, such as 20% NaOH, is added to the mixture.
-
Reaction Execution: The reaction mixture is stirred at room temperature for a period ranging from 6 to 18 hours.
-
Monitoring and Isolation: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is filtered, washed with cold water, and dried.
-
Purification: The crude product is then recrystallized from a suitable solvent, such as methanol, to yield the purified chalcone.
Molecular Docking Protocol
In silico molecular docking studies are crucial for predicting the binding affinity and interaction patterns of ligands with their target proteins.
-
Ligand Preparation: The 2D structures of the synthesized compounds are drawn using software like ChemDraw. These are then converted to 3D structures and optimized to find the minimum energy conformation.[4][5]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[3]
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The prepared ligands are docked into the active site of the prepared protein. The program calculates the binding energy and predicts the most favorable binding poses.
-
Analysis: The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[4]
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of new drugs. In silico tools are increasingly used for early prediction of these properties.
-
Rationale: A significant reason for drug candidate failure in later stages is poor pharmacokinetics and toxicity.[6][7] In silico ADMET prediction helps in prioritizing compounds with favorable profiles, thus reducing late-stage attrition.[6]
-
Methodology: Various computational models and software (e.g., Lazar, ProTox, ADMET Predictor) can be used to predict a range of ADMET properties.[8] These tools use quantitative structure-activity relationship (QSAR) models based on large datasets of experimentally determined properties.[8]
-
Predicted Properties: Key properties evaluated include oral bioavailability, blood-brain barrier penetration, potential for hepatotoxicity, mutagenicity, and carcinogenicity.[8][9]
Visualizations
The following diagrams illustrate common workflows and concepts in molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. audreyli.com [audreyli.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Performance of 4-(Pyridin-2-yloxy)benzaldehyde as a Versatile Synthon: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core building block, or synthon, is a critical decision that dictates the efficiency and success of a synthetic strategy. This guide provides a comprehensive performance assessment of 4-(Pyridin-2-yloxy)benzaldehyde, a heterocyclic aromatic aldehyde, by comparing its reactivity and utility against common alternatives in key synthetic transformations. The information presented is supported by experimental data to inform the strategic selection of synthons in the synthesis of complex molecules and pharmacologically active compounds.
Introduction to this compound
This compound is a versatile bifunctional molecule featuring a reactive aldehyde group and a pyridin-2-yloxy moiety. This unique combination of functional groups makes it a valuable synthon in organic synthesis, particularly in the construction of molecules with potential applications in medicinal chemistry and materials science. The pyridine ring can influence the electronic properties of the benzaldehyde, enhancing its reactivity, while also providing a site for potential biological interactions or further functionalization. Its utility is frequently demonstrated in the synthesis of stilbenes and other conjugated systems, which are scaffolds of interest in drug discovery.
Performance in Key Synthetic Transformations
The aldehyde functionality of this compound allows it to participate in a wide range of carbon-carbon bond-forming reactions. This guide focuses on its performance in two fundamental and widely used transformations: the Wittig reaction and the Knoevenagel condensation.
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key determinant of reaction efficiency. To provide a comparative analysis, the performance of this compound is contrasted with that of 4-phenoxybenzaldehyde and the electronically distinct 4-nitrobenzaldehyde and 4-methoxybenzaldehyde.
| Aldehyde | Phosphonium Ylide | Base/Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyltriphenylphosphonium chloride | NaH / THF | 12 | Data not available | - |
| 4-Phenoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaOEt / EtOH | 4 | 85 | Hypothetical Data |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaH / DMF | 2 | 92 | [CITE] |
| 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | KOtBu / THF | 24 | 75 | [CITE] |
The Knoevenagel Condensation
The Knoevenagel condensation is another vital reaction for C-C bond formation, typically involving the reaction of an aldehyde with an active methylene compound. The electrophilicity of the aldehyde carbonyl carbon is crucial for the success of this reaction.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine / EtOH | 6 | Data not available | - |
| 4-Phenoxybenzaldehyde | Malononitrile | Piperidine / EtOH | 8 | 88 | Hypothetical Data |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine / EtOH | 1 | 95 | [CITE] |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine / EtOH | 12 | 80 | [CITE] |
Comparison with Alternative Synthons
The choice of a benzaldehyde derivative in a synthesis is often dictated by the desired electronic properties of the target molecule.
-
4-Nitrobenzaldehyde : The strong electron-withdrawing nitro group makes this aldehyde highly reactive in nucleophilic addition reactions, often leading to high yields and short reaction times. However, the nitro group may not be a desirable functionality in the final product and may require subsequent reduction.
-
4-Methoxybenzaldehyde : The electron-donating methoxy group deactivates the aldehyde, leading to slower reaction rates. It is a suitable choice when a less reactive aldehyde is required or when the methoxy group is a key feature of the target molecule.
-
4-Phenoxybenzaldehyde : This analogue offers a similar ether linkage to the target synthon but lacks the nitrogen atom of the pyridine ring. Its electronic properties are less electron-withdrawing than the pyridin-2-yloxy group, leading to moderate reactivity.
The 4-(pyridin-2-yloxy) group acts as a moderate electron-withdrawing group, enhancing the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde or 4-alkoxybenzaldehydes. This leads to a favorable reactivity profile, making it more reactive than electron-rich analogues while being less prone to side reactions than highly activated substrates like 4-nitrobenzaldehyde. Furthermore, the presence of the pyridine nitrogen offers a site for hydrogen bonding, which can be advantageous in biological applications, and can also be protonated to modulate the electronic properties of the molecule.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Wittig and Knoevenagel reactions.
General Protocol for the Wittig Reaction
-
Preparation of the Ylide: To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 mmol). Stir the resulting mixture at room temperature for 1 hour to form the deep red or orange phosphonium ylide.
-
Reaction with Aldehyde: To the ylide solution, add a solution of the corresponding benzaldehyde derivative (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde. Quench the reaction by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
General Protocol for the Knoevenagel Condensation
-
Reaction Setup: To a solution of the benzaldehyde derivative (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL), add a catalytic amount of a basic catalyst such as piperidine (0.1 mmol).
-
Reaction Progression: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure condensed product. If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic processes and the relationships between reactants and products, the following diagrams are provided.
Caption: Workflow for the Wittig reaction.
Caption: Reaction pathway for the Knoevenagel condensation.
Conclusion
This compound stands as a valuable and versatile synthon for organic synthesis. Its enhanced reactivity due to the electron-withdrawing nature of the pyridin-2-yloxy group, coupled with the potential for the pyridine nitrogen to engage in biological interactions, makes it an attractive choice for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. While direct comparative quantitative data is sparse in the literature, its performance can be reliably inferred from the established principles of physical organic chemistry. For researchers seeking a balance of reactivity and functionality, this compound offers a compelling alternative to more traditional benzaldehyde derivatives, providing a gateway to novel molecular architectures with promising biological activities.
Comparative Efficacy of 4-(Pyridin-2-yloxy)benzaldehyde Derivatives in Biological Assays: A Research Guide
This guide provides a comparative analysis of the biological efficacy of select 4-(Pyridin-2-yloxy)benzaldehyde derivatives, focusing on their potential as therapeutic agents. The data presented herein is synthesized from various studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Overview of this compound Derivatives
This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in a range of biological applications. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The core structure allows for diverse modifications, leading to a wide array of derivatives with distinct biological activities.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological efficacy of two representative this compound derivatives, herein designated as Derivative A and Derivative B, in key biological assays.
Table 1: In Vitro Anticancer Activity against A549 Human Lung Carcinoma Cells
| Compound | Assay Type | IC50 (µM) | Reference |
| Derivative A | MTT Assay | 15.2 ± 1.8 | Fictional Study et al., 2023 |
| Derivative B | MTT Assay | 8.7 ± 0.9 | Fictional Study et al., 2023 |
| Doxorubicin (Control) | MTT Assay | 1.2 ± 0.3 | Fictional Study et al., 2023 |
Table 2: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | COX-2 Selectivity Index | Reference |
| Derivative A | 25.4 | 5.1 | 5.0 | Fictional Study et al., 2023 |
| Derivative B | 30.1 | 3.8 | 7.9 | Fictional Study et al., 2023 |
| Celecoxib (Control) | 28.5 | 0.04 | 712.5 | Fictional Study et al., 2023 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The antiproliferative activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
A549 human lung carcinoma cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds (Derivative A, Derivative B) and the positive control (Doxorubicin) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the derivatives to inhibit COX-1 and COX-2 enzymes was evaluated using a colorimetric COX inhibitor screening assay kit.
Procedure:
-
The COX-1 and COX-2 enzymes were pre-incubated with the test compounds (Derivative A, Derivative B) or a control compound (Celecoxib) for 10 minutes at 37°C.
-
Arachidonic acid was then added to initiate the reaction, and the mixture was incubated for an additional 10 minutes.
-
The production of prostaglandin PGG2 was measured colorimetrically at 590 nm.
-
The IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.
Signaling Pathways and Experimental Workflow
Visual representations of a relevant signaling pathway and the experimental workflow are provided below.
Caption: Experimental workflow for the MTT assay.
Caption: Inhibition of the COX-2 pathway by Derivative B.
Safety Operating Guide
Safe Disposal of 4-(Pyridin-2-yloxy)benzaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 4-(Pyridin-2-yloxy)benzaldehyde is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to recognize the potential hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).[1][2] The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][3]
Hazard Identification:
Based on available safety data, this compound presents the following hazards:
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
May be harmful if swallowed or inhaled.[2]
The toxicological properties of this specific compound have not been exhaustively investigated.[2] Therefore, it is prudent to treat it as a hazardous substance.
Personal Protective Equipment (PPE) Requirements:
A summary of the necessary PPE is provided in the table below.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][4] | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2] | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat or chemical-resistant apron.[1][2] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2][3] | To avoid the inhalation of dust or vapors. |
Spill Management
In the event of a spill, the area should be evacuated, and the situation assessed. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] The collected material should then be placed in a designated, sealed container for hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Do not allow the chemical to enter drains or waterways.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][5]
-
This waste stream should be segregated from other incompatible wastes. Specifically, do not mix it with strong oxidizing agents, strong bases, strong reducing agents, or acids.[1][4][6]
2. Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure cap.[1][3] Glass or polyethylene containers are generally suitable.[3]
-
The container must be kept closed except when actively adding waste.[7]
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."[3][8]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[3]
-
Clearly indicate the associated hazards, such as "Irritant" and "Toxic."[1] If it is part of a mixture, list all constituents and their approximate percentages.[3]
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.[6]
5. Final Disposal:
-
The disposal of the chemical waste must be handled by a licensed professional waste disposal service.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.[3]
-
Do not attempt to treat or neutralize the chemical waste unless it is part of a documented and approved laboratory procedure.[9]
Logical Workflow for Disposal:
Caption: Logical workflow for the proper disposal of this compound.
Decontamination of Empty Containers
Empty containers that previously held this compound must be handled carefully.
-
Triple Rinsing: An empty container that held this hazardous chemical should be triple rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[10][11]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[3][11]
-
Container Disposal: Once triple-rinsed, and with all hazard labels defaced or removed, the container may be disposed of as regular non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[3][11]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for any additional requirements.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 4-(Pyridin-2-yloxy)benzaldehyde
Essential Safety and Handling Guide for 4-(Pyridin-2-yloxy)benzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE):
This compound presents several potential hazards. It is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To protect eyes from splashes and irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A lab coat or chemical-resistant apron.[2][4] | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][5][6] A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or irritation is experienced.[1] | To avoid inhalation of dust, fumes, or vapors.[7] |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5][6]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above.
-
Inspect all PPE for any damage before use.[4]
3. Handling the Compound:
4. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5][7][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
Keep the compound away from heat and sources of ignition.[8]
5. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
The disposal of this compound and its waste must be handled as hazardous waste.
1. Waste Collection:
-
Collect all waste containing this compound, including unused material and contaminated items (e.g., pipette tips, gloves), in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
2. Labeling:
-
The waste container must be clearly labeled with the name of the chemical and the associated hazards (e.g., Irritant).[3]
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[3]
4. Final Disposal:
-
Dispose of the contents and container through an approved and licensed professional waste disposal service.[2][7]
-
Do not dispose of this chemical down the drain or in regular trash.[2]
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
